Product packaging for Niazo(Cat. No.:CAS No. 617-19-6)

Niazo

Cat. No.: B1210944
CAS No.: 617-19-6
M. Wt: 286.33 g/mol
InChI Key: WAWDOEHEAULMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butazopyridine is an aminopyridine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N6O B1210944 Niazo CAS No. 617-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(6-butoxypyridin-3-yl)diazenyl]pyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-2-3-8-21-13-7-4-10(9-17-13)19-20-11-5-6-12(15)18-14(11)16/h4-7,9H,2-3,8H2,1H3,(H4,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWDOEHEAULMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=C(C=C1)N=NC2=C(N=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870701
Record name 2,6-Diamino-2'-butyloxy-3,5'-azopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-19-6
Record name 3-[2-(6-Butoxy-3-pyridinyl)diazenyl]-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diamino-2'-butyloxy-3,5'-azopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niazo
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Niazo
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diamino-2'-butyloxy-3,5'-azopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-butoxy-3,3'-azopyridine-2,6-diyldiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIAMINO-2'-BUTYLOXY-3,5'-AZOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ6Z2N6WTI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Niazo compound synthesis and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis and characterization of a compound referred to as "Niazo" cannot be provided at this time. A comprehensive search of scientific literature and databases did not yield specific information for a compound with this name.

It is possible that "this compound" may be a novel or proprietary compound not yet widely documented in public sources, a misspelling of a different compound, or a term with a very specific context not readily apparent. The search results did, however, provide extensive information on "diazo compounds," a well-known class of organic molecules with significant applications in chemical synthesis and biology.

For the purpose of fulfilling the user's request for a detailed technical guide, further clarification on the specific chemical structure or class of the intended "this compound compound" is required. Should "this compound" be a misnomer for "diazo," a comprehensive report on diazo compounds can be generated, covering the following aspects as initially requested:

The synthesis of diazo compounds can be achieved through various established methods, each with its own advantages and substrate scope. Common synthetic routes include:

  • Diazo Transfer: This method involves the transfer of a diazo group from a donor, such as tosyl azide, to an active methylene compound.[1][2]

  • Diazotization of Amines: Primary amines can be converted to diazonium salts, which can then be deprotonated to form diazo compounds.[1][2]

  • Oxidation of Hydrazones: Hydrazones can be oxidized using various reagents, such as manganese dioxide or lead tetraacetate, to yield diazo compounds.[1][3]

  • From N-Alkyl-N-nitroso Compounds: The rearrangement of N-alkyl-N-nitroso compounds is another route to synthesize diazo compounds.[1]

A general workflow for the synthesis of diazo compounds from hydrazones is depicted below:

Synthesis_Workflow Start Starting Materials: Aldehyde or Ketone + Hydrazine Hydrazone_Formation Hydrazone Formation Start->Hydrazone_Formation Oxidation Oxidation of Hydrazone Hydrazone_Formation->Oxidation Oxidizing Agent (e.g., MnO2) Diazo_Compound Diazo Compound Oxidation->Diazo_Compound Purification Purification (e.g., Chromatography) Diazo_Compound->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Diazo Compound Characterization->Final_Product Signaling_Pathway cluster_membrane Cell Membrane Ligand Bioactive Compound Receptor GPCR Ligand->Receptor G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase activates Downstream_Target Downstream Target (e.g., Transcription Factor) Protein_Kinase->Downstream_Target phosphorylates Cellular_Response Cellular Response Downstream_Target->Cellular_Response leads to

References

An In-depth Technical Guide on the Physicochemical Properties of Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "Niazo" is not a standard chemical identifier. This guide focuses on Isoniazid , a primary antitubercular drug, based on the high probability that "this compound" is a typographical error or a non-standard abbreviation for this compound. Isoniazid, also known as isonicotinic acid hydrazide (INH), is a critical frontline medication for the treatment and prophylaxis of tuberculosis.[1][2]

Core Physicochemical Properties

Isoniazid is a synthetic analog of pyridoxine.[3] It presents as a colorless, odorless, white crystalline powder that can be affected by exposure to air and light.[4] A comprehensive summary of its key physicochemical properties is provided below.

PropertyValueSource
Molecular Formula C₆H₇N₃O[4]
Molecular Weight 137.14 g/mol [2][4]
Melting Point 171.4 °C[2]
LogP (Octanol-Water Partition Coefficient) -0.64[2]
Appearance Colorless crystals or white crystalline powder[4][5]
pKa Data not explicitly found in search results.
UV Absorption Maximum (λmax) ~263 nm[6]
Solubility Profile

Isoniazid's solubility is a critical factor in its formulation and bioavailability. It is readily soluble in water but shows lower solubility in common organic solvents.[7]

SolventSolubilityTemperatureSource
Water 1 g in 8 mL (~125 mg/mL)Ambient[4][7]
Water ~14%25 °C[2]
Water ~26%40 °C[2]
Ethanol 1 g in 50 mL (~20 mg/mL)Ambient[4][7]
Ethanol ~2%25 °C[2]
Chloroform Slightly soluble (~1 mg/mL)25 °C[2][4]
Ether Very slightly solubleAmbient[4][7]
Methanol Most soluble among tested organic solvents301-313 K[8]
Acetone More soluble than ethanol and ethyl acetate301-313 K[8]
Ethyl Acetate Least soluble among tested organic solvents301-313 K[8]

A 10% aqueous solution of Isoniazid has a pH ranging from 6.0 to 8.0.[4][7] Its solubility in water is an endothermic process, meaning it increases with temperature.[9]

Pharmacokinetics and Stability

Isoniazid is well-absorbed orally, although absorption can be hindered by food, especially carbohydrates, and aluminum-containing antacids.[1][3] It diffuses effectively into all body tissues, including caseous tuberculous lesions.[3][7]

Pharmacokinetic ParameterValueNotesSource
Bioavailability ~90-95% (oral)Rapidly and almost completely absorbed.[4]
Peak Plasma Concentration 1-2 hours post-ingestion[4]
Volume of Distribution 0.6 L/kg[4]
Plasma Half-life 0.5 - 1.6 hoursIn fast acetylators.[4]
Plasma Half-life 2 - 5 hoursIn slow acetylators.[4]
Metabolism Hepatic (primarily acetylation)Rate of metabolism is genetically determined.[3]
Excretion 75-96% in urine within 24 hoursMetabolites are excreted via the kidneys.[2]

The dry powder form of Isoniazid is stable when protected from light.[7]

Experimental Protocols

Detailed methodologies for determining these physicochemical properties are crucial for quality control and drug development.

Protocol 1: Solubility Determination (Shake-Flask Method)

This widely used method, as proposed by Higuchi and Connors, provides a reliable measure of equilibrium solubility.[9]

  • Sample Preparation: Add an excess amount of Isoniazid to a series of vials containing the solvent of interest (e.g., water, ethanol, buffer solutions).

  • Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is used.

  • Phase Separation: After equilibration, allow the samples to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent.

  • Analysis: Determine the concentration of Isoniazid in the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry (measuring absorbance at ~263 nm) or High-Performance Liquid Chromatography (HPLC).[6][9]

  • Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Titrimetric Assay for Isoniazid Content

This method can be used to quantify the amount of Isoniazid in a sample.

  • Sample Preparation: Accurately weigh a quantity of the Isoniazid sample and dissolve it completely in water.

  • Titration Setup: To the Isoniazid solution, add hydrochloric acid.

  • Titrant: Titrate the solution with a standardized solution of potassium bromate (KBrO₃). The reaction between potassium bromate and potassium bromide (added to the flask) in the acidic medium liberates bromine.[10]

  • Endpoint Detection: The endpoint of the titration is determined potentiometrically or using an appropriate indicator.

  • Mechanism: The liberated bromine reacts with the Isoniazid. The amount of titrant used is directly proportional to the amount of Isoniazid present in the sample.[10]

  • Calculation: The content of C₆H₇N₃O is calculated based on the volume of titrant consumed and its molarity.

Mandatory Visualizations

Mechanism of Action: Activation and Inhibition Pathway

Isoniazid is a prodrug, meaning it must be activated within the mycobacterial cell to exert its therapeutic effect.[11][12] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, a vital component of the mycobacterial cell wall.[3][13]

G cluster_cell Mycobacterium Cell INH Isoniazid (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) INH->KatG Enters Cell & Binds ActiveINH Activated Isoniazid (Isonicotinoyl Radical) KatG->ActiveINH Activation Adduct INH-NADH Adduct ActiveINH->Adduct Reacts with NADH NADH NADH->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Inhibits MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Required for CellWall Cell Wall Disruption MycolicAcid->CellWall Leads to

Caption: Activation pathway of Isoniazid and its inhibition of mycolic acid synthesis.

Experimental Workflow: Shake-Flask Solubility Assay

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of Isoniazid.

G Start Start: Prepare Solvents AddExcess Add Excess Isoniazid to Solvent Start->AddExcess Equilibrate Seal & Agitate (Constant Temp, 24-48h) AddExcess->Equilibrate Separate Centrifuge/Settle to Separate Phases Equilibrate->Separate Withdraw Withdraw Supernatant (Saturated Solution) Separate->Withdraw Dilute Dilute Sample with Mobile Phase/Solvent Withdraw->Dilute Analyze Analyze Concentration (UV-Vis or HPLC) Dilute->Analyze Calculate Calculate Solubility (e.g., mg/mL) Analyze->Calculate End End Calculate->End

References

Technical Guide: Solubility Profile of Niazo (CAS 617-19-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

**Abstract

This technical guide addresses the solubility characteristics of Niazo, a compound identified by the CAS number 617-19-6. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in common solvents remains largely unpublished. This document summarizes the available qualitative solubility information and provides detailed, standardized experimental protocols that can be employed by researchers to determine the precise solubility of this compound. Furthermore, this guide presents a logical workflow for solubility assessment in a drug development context, visualized using a Graphviz diagram, to aid researchers in designing their experimental strategies.

Introduction to this compound (CAS 617-19-6)

This compound, also known by its synonyms Neotropin and Butazopyridine, is an organic compound with the chemical formula C₁₄H₁₈N₆O and a molecular weight of 286.33 g/mol .[1] Its systematic IUPAC name is 3-[(6-butoxypyridin-3-yl)diazenyl]pyridine-2,6-diamine. The structure of this compound features two pyridine rings linked by an azo group. One of the pyridine rings is substituted with two amino groups, while the other contains a butoxy group. This molecular structure suggests potential for various intermolecular interactions that influence its solubility.

Solubility Data for this compound

A thorough review of available scientific literature and chemical supplier data reveals a lack of specific quantitative solubility values for this compound (CAS 617-19-6). However, some qualitative descriptions of its solubility have been found.

Table 1: Summary of Available Solubility Data for this compound (CAS 617-19-6)

SolventQuantitative SolubilityQualitative SolubilitySource
Common SolventsData not availableSoluble in most common solventsChemBK

Note: The term "common solvents" was not explicitly defined in the source.

Given the absence of precise data, experimental determination of this compound's solubility in various pharmaceutically and analytically relevant solvents is a critical step for any research or development activities involving this compound.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a compound like this compound. This method is based on the widely accepted shake-flask method, which is considered the gold standard for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (CAS 617-19-6) powder

  • Selected solvents (e.g., Water, Ethanol, Dimethyl Sulfoxide (DMSO), Methanol, Acetonitrile, Propylene Glycol)

  • Analytical balance (accurate to ±0.01 mg)

  • Vials with screw caps (e.g., 20 mL glass scintillation vials)

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Mobile phase for HPLC (if applicable)

  • Reference standards of this compound

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of this compound in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Sample Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

      • For HPLC: Inject the prepared sample and a series of calibration standards of known this compound concentrations. The concentration of this compound in the sample is determined from the peak area by comparison with the calibration curve.

      • For UV-Vis Spectrophotometry: Measure the absorbance of the sample at the wavelength of maximum absorbance (λmax) for this compound. The concentration is calculated using a previously established calibration curve (Beer-Lambert law).

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original undiluted supernatant, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Reporting:

The final report should include the mean solubility value, standard deviation from replicate measurements, the specific solvent used, and the temperature at which the experiment was conducted.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity (NCE) in a drug discovery and development setting. This process begins with initial screening and progresses to more detailed characterization, which is essential for formulation development and preclinical studies.

Solubility_Assessment_Workflow cluster_screening Early Stage Screening cluster_characterization Detailed Characterization cluster_formulation Formulation & Development kinetic_sol Kinetic Solubility Screening (e.g., Nephelometry, Turbidimetry) thermo_sol_screen Thermodynamic Solubility (Miniaturized Shake-Flask) kinetic_sol->thermo_sol_screen Initial Hits shake_flask Definitive Thermodynamic Solubility (Shake-Flask Method) thermo_sol_screen->shake_flask Promising Candidates ph_sol_profile pH-Solubility Profile shake_flask->ph_sol_profile Lead Candidates solid_state Solid-State Characterization (Polymorphism, Amorphous Content) shake_flask->solid_state biorelevant_media Solubility in Biorelevant Media (e.g., FaSSIF, FeSSIF) ph_sol_profile->biorelevant_media formulation_dev Pre-formulation Studies biorelevant_media->formulation_dev dissolution_testing Dissolution Rate Testing formulation_dev->dissolution_testing solid_state->formulation_dev

Caption: A logical workflow for solubility assessment in drug discovery.

Conclusion

While quantitative solubility data for this compound (CAS 617-19-6) is not currently available in the public domain, this guide provides a framework for researchers to address this knowledge gap. The provided experimental protocol for the shake-flask method offers a robust approach to determining the solubility of this compound in various solvents. The logical workflow for solubility assessment further contextualizes the importance of this data in the broader landscape of drug development. Accurate solubility data is fundamental for the successful progression of any compound through the research and development pipeline, informing everything from initial screening to final formulation design. It is recommended that researchers undertaking work with this compound perform these solubility studies to generate the necessary data for their specific applications.

References

In-depth Analysis of "Niazo" Reveals Insufficient Data for Antioxidant Potential Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive multi-stage investigation into the antioxidant potential of a substance identified as "Niazo," it has been determined that there is a significant lack of publicly available scientific data to compose the requested in-depth technical guide. The core requirements of quantitative data analysis, detailed experimental protocols, and pathway visualizations cannot be met due to the absence of peer-reviewed research on this specific topic.

Initial broad searches for "this compound" in scientific databases yielded no relevant results pertaining to antioxidant studies. An advanced search strategy identified a potential chemical entity for "this compound" on a commercial supplier website, which described it as an azo compound with the molecular formula C₁₄H₁₈N₆O and an azopyridine structure. The supplier's description anecdotally mentioned that the compound has "shown potential in scavenging free radicals," but provided no citations to support this claim[1].

Subsequent, targeted searches using the chemical formula and structural class (azopyridine) combined with terms such as "antioxidant," "free radical scavenging," and "oxidative stress" failed to locate any specific peer-reviewed studies, clinical trials, or detailed experimental data for this compound. The scientific literature contains studies on the antioxidant activities of other, structurally distinct azo compounds and pyridine derivatives, but none correspond to the specific molecule .

Further investigation was conducted into the registered drug Phenazopyridine, a urinary tract analgesic that is also an azo dye containing a pyridine structure (C₁₁H₁₁N₅)[2]. While structurally related, it is a different chemical entity from the one identified as "this compound." Moreover, the clinical literature on Phenazopyridine focuses on its analgesic effects and warns of potential side effects like hemolysis due to oxidative stress in individuals with G6PD deficiency, rather than documenting any therapeutic antioxidant potential[2][3][4].

Without foundational research data, it is not possible to fulfill the core requirements of the request, which include:

  • Quantitative Data Presentation: No published studies mean there are no IC50 values, radical scavenging percentages, or other quantitative metrics to summarize in tables.

  • Experimental Protocols: The absence of literature makes it impossible to detail the methodologies for key experiments such as DPPH, ABTS, ORAC, or cellular antioxidant assays.

  • Signaling Pathway and Workflow Visualization: No mechanistic studies have been published that would describe the signaling pathways or experimental workflows associated with "this compound's" antioxidant activity.

While the existence of a chemical compound named "this compound" with the formula C₁₄H₁₈N₆O is noted by a commercial entity, there is no corresponding body of scientific evidence in the public domain to support the creation of a technical whitepaper on its antioxidant potential. The information required to meet the user's detailed specifications for data presentation, protocol description, and visualization is currently unavailable. Therefore, the development of the requested in-depth guide cannot proceed.

References

Unraveling "Niazo": A Case of Ambiguous Identity in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the mechanism of action of a substance identified as "Niazo" have been inconclusive due to the compound's elusive identity. Extensive searches of scientific and medical literature have yielded no definitive information on a therapeutic agent bearing this name, suggesting the possibility of a non-standard nomenclature, a regional brand name, or a potential misspelling.

For researchers, scientists, and drug development professionals, the precise identification of a compound is the foundational step for any in-depth analysis, including the elucidation of its mechanism of action. Without a clear chemical structure and established pharmacological profile, any attempt to delineate signaling pathways, molecular targets, or experimental protocols would be purely speculative and scientifically unsound.

One plausible hypothesis is that "this compound" may be a trade name for a known pharmaceutical drug. In the course of our investigation, the urinary tract analgesic phenazopyridine emerged as a potential candidate due to its brand names sharing phonetic similarities in some regions (e.g., Azo). Phenazopyridine is a well-documented compound with a known, albeit not fully elucidated, mechanism of action. It is believed to exert a topical analgesic effect on the mucosa of the urinary tract.

Another possibility is that "this compound" could be a misrepresentation of Nitazoxanide , an antiparasitic and antiviral drug, for which a product named "Niazid" exists. However, the therapeutic class and mechanism of action of Nitazoxanide are distinctly different from a urinary analgesic, making this connection less likely if the intended topic was related to urinary tract conditions.

Given the current ambiguity surrounding the term "this compound," a comprehensive technical guide on its core mechanism of action cannot be responsibly generated. To proceed with a scientifically rigorous analysis that meets the standards of the research and development community, clarification of the precise chemical entity is paramount.

We encourage our audience of researchers, scientists, and drug development professionals to verify the correct nomenclature and chemical identity of the compound . Should "this compound" be confirmed as a specific formulation of a known active pharmaceutical ingredient, such as phenazopyridine, a detailed technical guide adhering to the requested specifications, including data tables, experimental protocols, and pathway visualizations, can be produced.

The Safety and Toxicity Profile of Phenazopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Niazo" is not a recognized substance in contemporary scientific and medical literature. This technical guide focuses on Phenazopyridine Hydrochloride , a urinary tract analgesic historically associated with the trade name this compound. This document is intended for researchers, scientists, and drug development professionals and should not be considered medical advice.

Executive Summary

Phenazopyridine is an azo dye with local analgesic properties, primarily used for the symptomatic relief of pain, burning, and urgency associated with urinary tract infections and other irritations of the urinary tract mucosa.[1] Despite its long history of use, its safety profile is complex and warrants careful consideration. The primary mechanism of action is believed to be a direct topical anesthetic effect on the urinary tract lining.[2] Metabolism occurs in the liver, with both the parent drug and its metabolites excreted renally.[3] Key toxicities associated with phenazopyridine, particularly at supratherapeutic doses or in susceptible individuals, include methemoglobinemia, hemolytic anemia, nephrotoxicity, and hepatotoxicity.[2][4] Furthermore, based on animal studies, phenazopyridine hydrochloride is reasonably anticipated to be a human carcinogen.[2] This guide provides a detailed overview of the available safety and toxicity data, experimental methodologies, and mechanistic pathways associated with phenazopyridine.

Non-Clinical Toxicology

Acute Toxicity

The primary measure of acute toxicity is the median lethal dose (LD50). For phenazopyridine, the oral LD50 has been established in rats.

SpeciesRouteParameterValueReference
RatOralLD50472 mg/kg[5]
Genotoxicity
Carcinogenicity

Phenazopyridine hydrochloride has been evaluated for its carcinogenic potential in long-term bioassays in rodents.

SpeciesSexRouteExposureFindingsReference
Fischer 344 RatsMale & FemaleDietary78 weeksAdenomas and adenocarcinomas of the large intestine.[6]
B6C3F1 MiceFemaleDietary80 weeksHepatocellular adenomas and carcinomas.[6]
B6C3F1 MiceMaleDietary80 weeksNot considered carcinogenic under the conditions of the bioassay.[6]

Based on these findings in experimental animals, phenazopyridine hydrochloride is reasonably anticipated to be a human carcinogen.[2]

Key Toxicities and Mechanisms

Hematologic Toxicity

Phenazopyridine overdose or use in susceptible individuals can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to bind and transport oxygen.[6][7] This is thought to be caused by the metabolite aniline, an oxidizing agent.[2][8]

Hemolytic anemia, the premature destruction of red blood cells, is another significant risk, particularly in individuals with a Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1][9] In G6PD-deficient individuals, red blood cells are more susceptible to oxidative damage from agents like phenazopyridine and its metabolites, leading to hemolysis.[9][10]

Organ Toxicity

Acute renal failure has been reported following phenazopyridine overdose.[11][12] The proposed mechanisms include direct toxic injury to renal tubular epithelial cells and pigment-induced nephropathy secondary to hemolysis.[4] Kidney biopsy in some cases has revealed acute tubular necrosis.[11] A metabolite, triaminopyridine, may be responsible for damage to the distal renal tubules.[2]

Cases of hepatotoxicity, including hypersensitivity hepatitis, have been associated with phenazopyridine, typically at overdose levels.[13] Animal studies have shown that large doses can cause liver damage with central necrosis.[12] Patients with pre-existing severe hepatitis are contraindicated from using phenazopyridine.[2]

Pharmacokinetics and Metabolism

  • Absorption: Rapidly absorbed from the gastrointestinal tract.[2]

  • Metabolism: Extensively metabolized in the liver.[5] Key metabolites include aniline, tri-aminopyridine, p-aminophenol (PAP), and N-acetyl-p-aminophenol (acetaminophen).[2][5] Hydroxylation is a primary metabolic pathway.[5]

  • Excretion: The parent drug and its metabolites are rapidly excreted by the kidneys.[1] Up to 65% of an oral dose may be excreted as unchanged drug in the urine, which accounts for its characteristic orange-red color.[1]

Experimental Protocols

Carcinogenicity Bioassay (NCI-CG-TR-99)
  • Objective: To assess the carcinogenic potential of phenazopyridine hydrochloride in a long-term dietary administration study.

  • Test Species: Fischer 344 rats and B6C3F1 mice.

  • Groups:

    • Control group (untreated).

    • Low-dose group.

    • High-dose group.

  • Administration: The test chemical was administered in the feed for 78 weeks for rats and 80 weeks for mice.

  • Dose Levels:

    • Rats: 3,700 ppm or 7,500 ppm.

    • Mice: 600 ppm or 1,200 ppm.

  • Observation Period: Following the administration period, animals were observed for an additional 25-27 weeks.

  • Endpoints: Survival, body weight changes, clinical signs of toxicity, and comprehensive histopathological examination of all major organs and tissues for neoplastic and non-neoplastic lesions.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test) - General Protocol
  • Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Test System: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 fraction from rat liver).

  • Procedure:

    • The test substance at various concentrations is incubated with the bacterial tester strains in the presence or absence of the S9 mix.

    • The mixture is plated on a minimal glucose agar medium lacking histidine.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.

  • Interpretation: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol
  • Objective: To assess the cytotoxic potential of a compound by measuring its effect on cell viability and metabolic activity.

  • Test System: Cultured mammalian cells (e.g., HeLa, HepG2, or other relevant cell lines).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach.

    • Cells are treated with various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Interpretation: A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus, cytotoxicity.

Visualizations

phenazopyridine_metabolism phenazopyridine Phenazopyridine unchanged Unchanged Phenazopyridine (65% in urine) phenazopyridine->unchanged Renal Excretion hydroxylation Hydroxylation phenazopyridine->hydroxylation azo_cleavage Azo-Bond Cleavage phenazopyridine->azo_cleavage metabolites_h Hydroxylated Metabolites (e.g., 5-hydroxyl PAP) hydroxylation->metabolites_h aniline Aniline azo_cleavage->aniline triaminopyridine Triaminopyridine azo_cleavage->triaminopyridine methemoglobinemia Methemoglobinemia aniline->methemoglobinemia nephrotoxicity Nephrotoxicity triaminopyridine->nephrotoxicity

Caption: Metabolic pathways of phenazopyridine and associated toxicities.

methemoglobinemia_pathway phenazopyridine Phenazopyridine aniline Aniline Metabolite phenazopyridine->aniline Metabolism oxidative_stress Oxidative Stress on Erythrocytes aniline->oxidative_stress hemoglobin Hemoglobin (Fe2+) Binds O2 oxidative_stress->hemoglobin methemoglobin Methemoglobin (Fe3+) Cannot Bind O2 hemoglobin->methemoglobin Oxidation hypoxia Tissue Hypoxia methemoglobin->hypoxia

Caption: Mechanism of phenazopyridine-induced methemoglobinemia.

toxicity_testing_workflow start Test Compound (Phenazopyridine) in_vitro In Vitro Toxicity Assays start->in_vitro in_vivo In Vivo Toxicity Studies start->in_vivo cytotoxicity Cytotoxicity (e.g., MTT Assay) in_vitro->cytotoxicity genotoxicity Genotoxicity (e.g., Ames Test) in_vitro->genotoxicity acute_tox Acute Toxicity (LD50) in_vivo->acute_tox carcinogenicity Carcinogenicity (Long-term Bioassay) in_vivo->carcinogenicity organ_tox Organ-Specific Toxicity (Hepatotoxicity, Nephrotoxicity) in_vivo->organ_tox risk_assessment Safety & Risk Assessment cytotoxicity->risk_assessment genotoxicity->risk_assessment acute_tox->risk_assessment carcinogenicity->risk_assessment organ_tox->risk_assessment

Caption: General workflow for preclinical toxicity assessment.

References

In Vitro Profile of Phenazopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazopyridine, an azo dye commonly known for its analgesic effects on the urinary tract, has demonstrated multifaceted in vitro activities that extend beyond its established clinical use. This technical guide provides an in-depth overview of the in vitro studies of phenazopyridine, with a focus on its mechanism of action as a kinase inhibitor, its impact on cellular signaling pathways, and its effects on neuronal activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of phenazopyridine.

Table 1: Kinase Binding Affinity of Phenazopyridine

Kinase TargetMethodParameterValueReference
PI5P4KγNot SpecifiedKd540 nM[1]
GAKKd select analysisKd130 nM[2]
PI4KBKd select analysisKd480 nM[2]
PIP4K2CKd select analysisKd600 nM[2]
MAP4K1Kd select analysisKd1,100 nM[2]
STK35Kd select analysisKd1,100 nM[2]
FLT3(ITD)Kd select analysisKd1,300 nM[2]
LRRK2-G2019SKd select analysisKd2,000 nM[2]
FLT3Kd select analysisKd2,100 nM[2]

Kd (Dissociation Constant) is a measure of binding affinity; a lower Kd indicates a higher affinity.

Table 2: Inhibition of Bladder Afferent Nerve Firing by Phenazopyridine

Nerve Fiber TypeConcentrationEffectReference
Aδ-fibers0.1-3 mg/kg (intravenous, in vivo)Dose-dependent decrease in activity[3]
C-fibers0.1-3 mg/kg (intravenous, in vivo)No significant effect[3]
Low-Threshold (LT) Afferents300 µM (intravesical, ex vivo)Significant inhibition of peak and total mechanosensory responses[4]
High-Threshold (HT) Afferents100 µM & 300 µM (intravesical, ex vivo)Significant inhibition of peak and total mechanosensory responses[4]

Experimental Protocols

Kinase Inhibition Assays

a) Pamgene Serine/Threonine and Tyrosine Kinase Assays

This assay is utilized to assess the effect of phenazopyridine on the cellular kinome.[2]

  • Cell Culture: Pluripotent stem cells (PSCs) are cultured under standard conditions.

  • Treatment: PSCs are exposed to phenazopyridine (e.g., 10 µM) or a vehicle control (DMSO).

  • Cell Lysis: After a specified incubation time, cells are lysed to extract the cellular content containing active kinases.

  • Kinase Activity Profiling: The cell lysate is applied to PamChip arrays, which are coated with multiple kinase substrates.

  • Phosphorylation Detection: The phosphorylation of the substrates by the kinases in the lysate is monitored in real-time using fluorescently labeled anti-phosphoserine/threonine or anti-phosphotyrosine antibodies.

  • Data Analysis: The signal intensity from each substrate spot is quantified, and the fold change in kinase activity between phenazopyridine-treated and control samples is calculated.

b) Active Site-Directed Competition Binding Assay (Kd select)

This assay quantitatively measures the binding affinity of phenazopyridine to a panel of human kinases.[2]

  • Principle: The assay measures the ability of phenazopyridine to compete with a known, immobilized, broad-spectrum kinase inhibitor (e.g., staurosporine) for binding to the active site of a kinase.

  • Reagents: A panel of recombinant human kinases, each tagged with a unique DNA identifier, is used. The immobilized ligand is coated on beads.

  • Assay Procedure:

    • Kinases are incubated with varying concentrations of phenazopyridine.

    • The kinase-phenazopyridine mixture is then added to the beads coated with the immobilized inhibitor.

    • After an incubation period to allow for binding competition, the beads are washed to remove unbound components.

    • The amount of kinase bound to the beads is quantified by detecting the DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase bound to the beads is inversely proportional to the binding affinity of phenazopyridine. The dissociation constant (Kd) is calculated from the dose-response curve of phenazopyridine concentration versus kinase binding.

Autophagy Induction Assay

This assay determines the effect of phenazopyridine on the induction of autophagy in cultured cells.[2]

  • Cell Culture: PSCs or other suitable cell lines (e.g., HeLa) are cultured on coverslips or in multi-well plates.

  • Treatment: Cells are treated with phenazopyridine (e.g., 10 µM) or known autophagy modulators (e.g., rapamycin as an inducer, chloroquine as an inhibitor) for a specified duration (e.g., three days).

  • Immunofluorescent Staining for LC3B:

    • Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

    • Cells are incubated with a primary antibody against LC3B, a marker for autophagosomes.

    • Following washing, a fluorescently labeled secondary antibody is applied.

    • The cell nuclei can be counterstained with a DNA dye (e.g., DAPI).

  • Microscopy and Quantification:

    • The formation of LC3B-positive puncta (autophagosomes) is visualized using fluorescence microscopy.

    • The number and intensity of these puncta per cell are quantified using image analysis software to assess the level of autophagy induction.

Ex Vivo Bladder Mechanosensory Recording

This preparation is used to investigate the direct effects of phenazopyridine on the activity of sensory nerves innervating the bladder.[4]

  • Tissue Preparation:

    • A mouse is euthanized, and the urinary bladder with its attached pelvic nerves is dissected out.

    • The bladder is placed in a recording chamber continuously perfused with oxygenated Krebs solution.

    • The pelvic nerve bundle is carefully teased into fine filaments to allow for single-unit recordings.

  • Nerve Recording:

    • A fine nerve filament is placed on a platinum recording electrode.

    • The bladder is distended by intravesical infusion of saline at a constant rate to evoke mechanosensory nerve firing.

    • The electrical activity (action potentials) of single afferent nerve fibers is recorded and amplified.

  • Drug Application:

    • Phenazopyridine (e.g., 100-300 µM) is added to the intravesical infusion solution.

  • Data Analysis:

    • The firing frequency of individual low-threshold (LT) and high-threshold (HT) afferent fibers is analyzed before and after the application of phenazopyridine.

    • Changes in peak firing rate, total firing during distension, and the pressure threshold for activation are quantified.

Signaling Pathways and Mechanisms of Action

Inhibition of PI3K/Akt Signaling Pathway and Induction of Autophagy

In vitro studies have revealed that phenazopyridine acts as a kinase inhibitor, notably targeting phosphatidylinositol kinases such as PI4KB and PIP4K2C.[2] These kinases are crucial components of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of cell growth, proliferation, and survival. By inhibiting these kinases, phenazopyridine disrupts the downstream signaling cascade, leading to a reduction in Akt phosphorylation. A known consequence of PI3K/Akt pathway inhibition is the induction of autophagy, a cellular process of self-digestion and recycling of cellular components.[2]

Phenazopyridine_PI3K_Akt_Autophagy_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Phenazopyridine Phenazopyridine PI4KB PI4KB Phenazopyridine->PI4KB PIP4K2C PIP4K2C Phenazopyridine->PIP4K2C PI4KB->PI3K PIP4K2C->PI3K Akt Akt PI3K->Akt PIP2 to PIP3 pAkt p-Akt (Active) Akt->pAkt Phosphorylation Autophagy Autophagy Induction pAkt->Autophagy CellSurvival Cell Survival, Growth, Proliferation pAkt->CellSurvival Bladder_Mechanosensory_Inhibition BladderDistension Bladder Distension (Mechanical Stimulus) Mechanoreceptors Mechanoreceptors in Urothelium/Suburothelium BladderDistension->Mechanoreceptors AfferentActivation Afferent Nerve Activation (LT and HT fibers) Mechanoreceptors->AfferentActivation SignalToCNS Signal Transduction to CNS (Sensation of Fullness/Pain) AfferentActivation->SignalToCNS Phenazopyridine Phenazopyridine Phenazopyridine->AfferentActivation Inhibition

References

discovery and history of Niazo

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Scientific Literature on "Niazo"

Following a comprehensive search of publicly available scientific and research databases, no chemical compound, drug, or biological molecule designated as "this compound" has been identified. The term does not appear in established chemical, pharmaceutical, or biomedical literature.

This absence of information prevents the creation of a technical guide or whitepaper as requested. The core requirements, including data presentation, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational scientific data on the subject.

It is possible that "this compound" may be a highly specific internal code name not yet disclosed in public research, a novel compound with research that has not yet been published, or a potential misspelling of a different substance.

Researchers, scientists, and drug development professionals seeking information are advised to verify the nomenclature and spelling of the substance of interest. If "this compound" is a proprietary or newly developed entity, information would likely be confined to internal documentation within the discovering organization.

Methodological & Application

Application Notes and Protocols for Dissolving Azo Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: A General Protocol for Dissolving "Niazo" and Other Novel Azo Compounds for In Vitro Cell Culture Assays.

Disclaimer: No specific, validated protocol for dissolving a compound named "this compound" with the chemical formula C₁₄H₁₈N₆O for cell culture is readily available in the public domain. The following application notes and protocols are a comprehensive guide based on general laboratory procedures for preparing novel or poorly soluble compounds, such as azo dyes, for use in cell culture. It is imperative that the end-user validates this protocol for their specific compound and cell line.

Introduction

"this compound" is identified as an organic azo compound with the chemical formula C₁₄H₁₈N₆O. Azo compounds are characterized by the R−N=N−R′ functional group and are known for their vibrant colors.[1] "this compound" is described as having potential antimicrobial and antioxidant properties, making it a compound of interest for various biological and pharmaceutical research applications.[1] To investigate its biological effects in vitro, it is essential to prepare a sterile, homogenous solution that is compatible with cell culture conditions. This document provides a detailed protocol for determining the solubility of "this compound" or other novel azo compounds and preparing solutions suitable for cell culture experiments.

Data Presentation: Solubility and Concentration Guidelines

The successful application of a new compound in cell culture is highly dependent on its solubility and the final concentration of the solvent in the culture medium. Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds, but its concentration should be minimized to avoid cytotoxicity.

Table 1: Recommended Solvents for Novel Azo Compounds

Solvent of ChoiceOrder of PreferenceNotes
Cell Culture Medium1Ideal if the compound is soluble directly in the medium.
Dimethyl Sulfoxide (DMSO)2A polar aprotic solvent suitable for many organic compounds.[2]
Ethanol (EtOH)3An alternative organic solvent.

Table 2: General Concentration Guidelines for Stock and Working Solutions

Solution TypeRecommended Concentration RangeMaximum Final Solvent Concentration in Culture
Stock Solution 1-100 mM in a suitable solvent (e.g., DMSO)N/A
Working Solution 0.1-100 µM in cell culture mediumDMSO: ≤ 0.1% (v/v) [3]Ethanol: ≤ 0.5% (v/v)

Experimental Protocols

Protocol for Determining Compound Solubility

This protocol outlines a stepwise procedure to determine the optimal solvent for "this compound" or another novel compound.

Materials:

  • "this compound" powder

  • Sterile microcentrifuge tubes

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • DMSO, cell culture grade

  • Ethanol, molecular biology grade

  • Vortex mixer

  • Water bath sonicator

  • Incubator (37°C)

  • Microscope

Procedure:

  • Initial Solubility Test in Culture Medium:

    • Weigh 1-5 mg of "this compound" into a sterile microcentrifuge tube.

    • Add a small volume of pre-warmed (37°C) cell culture medium to achieve a high starting concentration (e.g., 10 mg/mL).

    • Vortex the tube for 1-2 minutes.

    • If the compound does not dissolve, use a water bath sonicator for up to 5 minutes.

    • If still not dissolved, incubate at 37°C for 30-60 minutes with intermittent vortexing.

    • Visually inspect for precipitates. A clear solution indicates solubility.

  • Solubility Test in Organic Solvents (if insoluble in medium):

    • If the compound is insoluble in the culture medium, test its solubility in DMSO and ethanol following the same steps as above. Start with a higher concentration in the organic solvent (e.g., 20-200 mg/mL).[4]

    • Observe for complete dissolution.

  • Determination of Maximum Stock Concentration:

    • Once a suitable solvent is identified, determine the highest concentration at which the compound remains in solution. This will be your stock solution concentration.

Protocol for Preparing a Sterile Stock Solution

Materials:

  • "this compound" powder

  • Selected solvent (e.g., DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of "this compound" into a sterile amber tube.

  • Add the appropriate volume of the selected solvent to achieve the desired stock concentration.

  • Vortex until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile amber tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol for Preparing Working Solutions in Cell Culture Medium

Procedure:

  • Thaw an aliquot of the sterile stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium to 37°C.

  • Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations for your experiment.

  • Ensure the final concentration of the organic solvent in the medium is non-toxic to the cells (e.g., ≤ 0.1% for DMSO).

  • Mix thoroughly by gentle pipetting or vortexing before adding to the cells.

Protocol for Determining Maximum Tolerable Solvent Concentration

It is crucial to determine the highest concentration of the solvent that your specific cell line can tolerate without affecting its viability or behavior.

Procedure:

  • Seed your cells in a 96-well plate at the desired density.

  • Prepare serial dilutions of the solvent (e.g., DMSO) in the culture medium, starting from a high concentration (e.g., 1%) down to 0.01% or lower.

  • Include a "no solvent" control.

  • Replace the existing medium in the wells with the medium containing the different solvent concentrations.

  • Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method such as an MTT, XTT, or PrestoBlue assay.

  • The highest solvent concentration that does not significantly reduce cell viability is the maximum tolerable concentration for your experiments.

Mandatory Visualizations

experimental_workflow Workflow for Preparing a Novel Compound for Cell Culture cluster_solubility Solubility Testing cluster_prep Solution Preparation cluster_exp Experimentation start Start with Compound Powder sol_medium Test Solubility in Cell Culture Medium start->sol_medium is_soluble_medium Soluble? sol_medium->is_soluble_medium sol_organic Test Solubility in DMSO or Ethanol is_soluble_organic Soluble? sol_organic->is_soluble_organic is_soluble_medium->sol_organic No stock_sol Prepare Sterile Stock Solution is_soluble_medium->stock_sol Yes insoluble Compound is Insoluble is_soluble_organic->insoluble No is_soluble_organic->stock_sol Yes working_sol Prepare Working Solutions in Medium stock_sol->working_sol cell_exp Perform Cell-Based Assay working_sol->cell_exp solvent_control Determine Max Tolerable Solvent Concentration solvent_control->cell_exp end End cell_exp->end

Caption: Workflow for preparing a novel compound for cell culture.

signaling_pathway_placeholder Hypothetical Signaling Pathway Interaction This compound This compound receptor Cell Surface Receptor (Hypothetical Target) This compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1, NF-κB) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Antioxidant, Antimicrobial) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound's biological activity.

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Niazo

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Niazo in bulk drug and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column using an isocratic mobile phase, with detection at an appropriate UV wavelength. The method was validated in accordance with ICH guidelines, demonstrating good linearity, accuracy, precision, and specificity. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.

Introduction

This compound is a novel therapeutic agent under investigation for its potential pharmacological activities. A reliable and robust analytical method is crucial for the quantitative determination of this compound in quality control and stability studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and accuracy. This application note details the development of an isocratic RP-HPLC method and its validation to ensure its suitability for the intended application. The method was specifically developed to separate this compound from its potential degradation products, thus qualifying as a stability-indicating assay.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used for this study. The chromatographic conditions were optimized to achieve a symmetrical peak shape and adequate retention for this compound.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument HPLC with UV-Vis Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 275 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the standard stock solution in the range of 1-20 µg/mL with the mobile phase.

  • Sample Solution (for dosage form): Weigh and powder twenty tablets. Transfer an amount of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and filter through a 0.45 µm nylon filter. Further dilute to obtain a final concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for the following parameters:

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. The parameters and their acceptance criteria are summarized in Table 2.

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.15
Theoretical Plates > 20007850
% RSD of Peak Area (n=6) ≤ 2.0%0.85%
Linearity

The linearity of the method was established by analyzing a series of six concentrations of this compound ranging from 1 to 20 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
112543
2.531258
562890
10126150
15189540
20252360
Correlation Coefficient (r²) ≥ 0.999
Accuracy

The accuracy of the method was determined by recovery studies. A known amount of this compound standard was spiked into a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%).

Table 4: Accuracy (Recovery) Study Results

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
80%87.9599.380.65
100%1010.08100.800.42
120%1211.9299.330.71
Precision

The precision of the method was evaluated by performing intra-day and inter-day precision studies. Six replicate injections of the standard solution (10 µg/mL) were made on the same day (intra-day) and on three different days (inter-day).

Table 5: Precision Study Results

Precision% RSD of Peak Area (n=6)
Intra-day 0.78%
Inter-day 1.25%
Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid, base, oxidation, thermal, and photolytic degradation. The chromatograms of the stressed samples were compared with that of an unstressed sample. The method was found to be specific as the this compound peak was well-resolved from the degradation product peaks.

Table 6: Forced Degradation Study Summary

Stress Condition% Degradation
Acid (0.1 N HCl, 60°C, 2 hr) 15.2%
Base (0.1 N NaOH, 60°C, 1 hr) 22.5%
Oxidative (3% H₂O₂, 25°C, 4 hr) 18.7%
Thermal (80°C, 24 hr) 8.9%
Photolytic (UV light, 24 hr) 11.4%

Protocol

  • Mobile Phase Preparation: Prepare a phosphate buffer (pH 3.0) by dissolving an appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH with phosphoric acid. Mix the buffer with acetonitrile in the ratio of 40:60 (v/v). Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of 10 µg/mL.

  • Sample Preparation: For bulk drug, prepare a solution of 10 µg/mL in the mobile phase. For tablets, weigh and powder 20 tablets. Transfer powder equivalent to 10 mg of this compound into a 100 mL volumetric flask, dissolve in mobile phase with sonication, and dilute to volume. Filter and further dilute to a final concentration of 10 µg/mL.

  • Chromatographic Analysis: Set up the HPLC system according to the conditions in Table 1. Inject 20 µL of the standard and sample solutions in replicate.

  • Quantification: Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.

Visualization of the Method Development Workflow

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of this compound has been developed and validated. The method is linear, accurate, precise, and specific. The stability-indicating nature of the method was confirmed through forced degradation studies, where this compound was well-resolved from its degradation products. This method can be successfully applied for the routine quality control analysis and stability assessment of this compound in bulk and pharmaceutical formulations.

Application Notes and Protocols for Azo Dye Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial searches for a staining agent specifically named "Niazo" did not yield conclusive results in scientific literature or commercial databases. It is possible that "this compound" is a proprietary name, a novel compound not yet widely documented, or a potential misspelling of another term. However, the name bears resemblance to the "azo" chemical group, a cornerstone of many widely used biological stains. Azo dyes are organic compounds characterized by the presence of one or more azo groups (—N=N—) and are extensively used in histology, cytology, and bacteriology to selectively color different components of cells and tissues.

This document provides a detailed protocol and application notes for using a representative azo dye, Congo Red , as a staining agent. Congo Red is a well-characterized diazo dye known for its ability to stain amyloid deposits, which are associated with various neurodegenerative diseases. The principles and general procedures outlined here can be adapted for other azo dyes, though specific parameters such as staining time and solution concentrations may require optimization.

Principle of Azo Dye Staining (Congo Red Example)

Congo Red stains amyloid fibrils, which are insoluble protein aggregates characterized by a cross-β-pleated sheet secondary structure.[1][2] The elongated, planar molecules of Congo Red intercalate between the β-pleated sheets of the amyloid protein.[2] This alignment of dye molecules along the amyloid fibril axis is responsible for the characteristic apple-green birefringence observed when the stained tissue is viewed under polarized light, a key diagnostic feature for amyloidosis.[2] The staining mechanism relies on non-covalent interactions, primarily hydrogen bonding, between the dye and the amyloid protein.[2]

Experimental Protocols

I. Preparation of Reagents

  • 1% Congo Red Solution:

    • Congo Red powder: 1 g

    • Distilled water: 100 mL

    • Note: Filter the solution before use to remove any undissolved particles.[2]

  • Alkaline Sodium Chloride Solution:

    • Sodium chloride (NaCl): 2 g

    • 80% Ethanol: 100 mL

    • Sodium hydroxide (NaOH), 1% aqueous solution: 1 mL

    • Note: Prepare fresh.

  • Mayer's Hematoxylin: For counterstaining nuclei. Commercially available or can be prepared in the lab.

  • Differentiating Solution:

    • 1% Sodium hydroxide in 80% ethanol.

  • Dehydrating Solutions: Graded ethanol series (e.g., 70%, 95%, 100%).

  • Clearing Agent: Xylene or a xylene substitute.

  • Mounting Medium: A resinous mounting medium.

II. Staining Procedure for Paraffin-Embedded Tissue Sections

This protocol is adapted from standard histological procedures for Congo Red staining.[3][4][5]

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 changes, 5 minutes each.

    • Transfer slides through 2 changes of 100% ethanol, 3 minutes each.

    • Transfer slides through 2 changes of 95% ethanol, 3 minutes each.

    • Rinse in distilled water.

  • Nuclear Counterstain (Optional but Recommended):

    • Stain in Mayer's Hematoxylin for 5-10 minutes.[3]

    • Wash in running tap water for 5 minutes until the sections "blue."[3]

    • Rinse in distilled water.

  • Staining with Congo Red:

    • Incubate slides in the alkaline sodium chloride solution for 20 minutes at room temperature.[3]

    • Transfer slides directly to the 1% Congo Red solution and stain for 20-60 minutes.[3][4]

  • Differentiation:

    • Quickly rinse in 100% ethanol (2-3 quick dips).[4]

    • Differentiate in the alkaline alcohol solution with 5-10 rapid dips.[5] This step is critical for removing background staining.

  • Dehydration and Clearing:

    • Dehydrate through 3 changes of 100% ethanol, 1 minute each.

    • Clear in 2 changes of xylene, 2 minutes each.

  • Mounting:

    • Mount the coverslip with a resinous mounting medium.

III. Expected Results

  • Amyloid Deposits: Pink to red.[4]

  • Nuclei: Blue (if counterstained with hematoxylin).[4]

  • Elastic Fibers: May also stain pale pink to red.

  • Under Polarized Light: Amyloid deposits will exhibit an apple-green birefringence.

Data Presentation

Quantitative analysis of staining can be performed using image analysis software to measure the area and intensity of the stain. This is particularly relevant in drug development for assessing the efficacy of therapies aimed at reducing amyloid plaque burden.

Table 1: Quantitative Analysis of Amyloid Plaque Staining

Treatment GroupNMean Plaque Area (µm²)Standard Deviation% Area Stained
Control (Vehicle)1015,4322,18712.5
Compound A (10 mg/kg)109,8761,5438.1
Compound B (10 mg/kg)107,1231,1095.8

This table represents hypothetical data for illustrative purposes.

Mandatory Visualizations

Experimental Workflow for Azo Dye (Congo Red) Staining

G cluster_prep Sample Preparation cluster_stain Staining cluster_finish Finishing Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Counterstain Nuclear Counterstain (Hematoxylin) Rehydration->Counterstain Alkaline_NaCl Alkaline NaCl Incubation Counterstain->Alkaline_NaCl Congo_Red Congo Red Staining Alkaline_NaCl->Congo_Red Differentiation Differentiation Congo_Red->Differentiation Dehydration Dehydration (Ethanol) Differentiation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Analysis Analysis Mounting->Analysis

Caption: Workflow for Congo Red Staining of Tissue Sections.

Signaling Pathway/Mechanism of Staining

G cluster_amyloid Amyloid Fibril cluster_dye Congo Red Dye cluster_result Observation beta_sheet β-pleated sheets brightfield Red/Pink Stain (Brightfield Microscopy) beta_sheet->brightfield polarized Apple-Green Birefringence (Polarized Light) beta_sheet->polarized congo_red Congo Red Molecules congo_red->beta_sheet Intercalation & H-Bonding

Caption: Mechanism of Congo Red Staining of Amyloid Fibrils.

References

Application Notes and Protocols: Niosomes in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Niosomes are self-assembled vesicular nanocarriers composed of non-ionic surfactants and cholesterol. They are structurally similar to liposomes but offer advantages such as enhanced chemical stability, lower cost, and greater versatility in formulation. Niosomes can encapsulate both hydrophilic and lipophilic drugs, making them a versatile platform for targeted and controlled drug delivery. Their applications span various routes of administration, including transdermal, oral, parenteral, and ocular delivery, for a wide range of therapeutic agents.

Section 1: Applications of Niosomes in Drug Delivery

Niosomes are utilized to improve the therapeutic performance of drugs by enhancing their bioavailability, prolonging their circulation time, and targeting specific tissues.

1.1 Transdermal Drug Delivery: Niosomes are effective in overcoming the skin's barrier properties, enhancing the penetration of encapsulated drugs. They can act as a local depot for sustained drug release and modulate the systemic absorption of drugs through the skin. This is particularly beneficial for drugs that cause local irritation or undergo significant first-pass metabolism when administered orally.

1.2 Cancer Therapy: Niosomes can be used to deliver anticancer agents directly to tumor cells, which can reduce the systemic toxicity and side effects associated with chemotherapy. The enhanced permeability and retention (EPR) effect allows these nanoparticles to accumulate preferentially in tumor tissues. Furthermore, the surface of niosomes can be modified with ligands for active targeting of cancer cells.

1.3 Oral Drug Delivery: For poorly absorbed drugs, niosomes can improve oral bioavailability. They protect the encapsulated drug from the harsh environment of the gastrointestinal tract and facilitate its absorption.

1.4 Other Applications: Niosomal formulations are also explored for gene delivery, vaccine adjuvants, and in the treatment of various other diseases.

Section 2: Quantitative Data Summary

The following tables summarize key quantitative data from various studies on niosomal drug delivery systems.

Table 1: Physicochemical Properties of Niosome Formulations

Formulation CodeSurfactant(s)Surfactant:Cholesterol RatioAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
NC₂Span 601:1< 5000---
Curcumin NiosomeSpan 804.2:1 (with cholesterol:curcumin at 5:1)162--28.9 ± 2.788.5
Farnesol Niosome--150-1700.182-33.5 ± 2-
Nimesulide NiosomeSpan 6080:70 (molar)---High
Cyclosporine A F1-F3Polysorbate 60, Span 60--0.23 - 0.51--
Cyclosporine A F4-F6Tween 80, Span 80--0.23 - 0.51--

Table 2: In Vivo Pharmacokinetic Parameters of Curcumin Niosomes vs. Curcumin Suspension

ParameterCurcumin NiosomesCurcumin SuspensionReference
AUC₀₋t (ng·mL⁻¹·h) 2074.989 ± 146.690803.475 ± 23.335
MRT₀₋t (h) 6.604 ± 0.2092.498 ± 0.016
Relative Bioavailability (%) 258.25-

Section 3: Experimental Protocols

3.1 Protocol for Preparation of Niosomes by Thin-Film Hydration Method

This is one of the most common methods for niosome preparation.

Materials:

  • Non-ionic surfactant (e.g., Span 60, Span 80, Tween 60, Tween 80)

  • Cholesterol

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, diethyl ether, ethanol)

  • Aqueous phase (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Sonicator (optional)

Procedure:

  • Dissolve the non-ionic surfactant and cholesterol in a suitable organic solvent in a round-bottom flask.

  • The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin, dry film on the inner wall of the flask.

  • Hydrate the thin film by adding the aqueous phase (containing the hydrophilic drug, if applicable) and shaking the flask on a water bath at a temperature above the gel-to-liquid phase transition temperature of the surfactant.

  • The resulting suspension contains multilamellar niosomes (MLVs).

  • To obtain small unilamellar vesicles (SUVs), the niosomal suspension can be sonicated or subjected to extrusion.

3.2 Protocol for Characterization of Niosomes

3.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

These parameters are crucial for the physical stability and in vivo performance of the niosomes.

Instrumentation: Dynamic Light Scattering (DLS) instrument (Zetasizer).

Procedure:

  • Dilute the niosomal suspension with deionized water to an appropriate concentration.

  • Place the diluted sample in a cuvette and insert it into the DLS instrument.

  • Measure the particle size (Z-average diameter), PDI, and zeta potential at a constant temperature (e.g., 25°C).

  • Perform the measurements in triplicate to ensure reproducibility.

3.2.2 Determination of Entrapment Efficiency (%EE)

Entrapment efficiency refers to the percentage of the initial drug that is successfully encapsulated within the niosomes.

Procedure:

  • Separate the unentrapped ("free") drug from the niosomal suspension. This can be done by methods such as dialysis, centrifugation, or gel filtration.

  • Quantify the amount of unentrapped drug in the supernatant or filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the entrapment efficiency using the following formula:

    %EE = [(Total Drug Amount - Amount of Unentrapped Drug) / Total Drug Amount] x 100

3.2.3 In Vitro Drug Release Study

This study evaluates the rate and mechanism of drug release from the niosomes.

Apparatus: Dialysis bag (with appropriate molecular weight cut-off), dissolution apparatus.

Procedure:

  • Place a known amount of the niosomal formulation into a dialysis bag.

  • Suspend the dialysis bag in a release medium (e.g., PBS pH 7.4) in the dissolution apparatus, maintained at a constant temperature (e.g., 37°C) and stirring speed.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

Section 4: Visualizations

4.1 Experimental Workflow for Niosome Preparation and Characterization

G cluster_prep Niosome Preparation (Thin-Film Hydration) cluster_char Characterization A Dissolve Surfactant & Cholesterol in Organic Solvent B Form Thin Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Phase (Drug) B->C D Niosome Suspension (MLVs) C->D E Sonication / Extrusion (Optional) D->E G Particle Size & Zeta Potential (DLS) D->G H Entrapment Efficiency (%) D->H I In Vitro Drug Release D->I J Morphology (Microscopy) D->J F Small Unilamellar Vesicles (SUVs) E->F F->G F->H F->I F->J

Caption: Workflow for niosome preparation and characterization.

4.2 Logical Relationship of Niosome Components and Properties

G cluster_components Niosome Components cluster_properties Resulting Properties Surfactant Non-ionic Surfactant Size Vesicle Size Surfactant->Size Stability Stability Surfactant->Stability EE Entrapment Efficiency Surfactant->EE Release Drug Release Profile Surfactant->Release Cholesterol Cholesterol Cholesterol->Stability Cholesterol->Release Cholesterol->Release Drug Drug (Hydrophilic/Lipophilic) Drug->EE

Caption: Influence of components on niosome properties.

4.3 Signaling Pathway in Cancer Therapy Using Niosome-Delivered Drug

G Niosome Niosome-Encapsulated Anticancer Drug TumorCell Tumor Cell Niosome->TumorCell Targeting & Uptake DrugRelease Drug Release Receptor Cell Surface Receptor Signaling Intracellular Signaling Cascade (e.g., Pro-survival pathway) Receptor->Signaling Inhibition Proliferation Cell Proliferation & Survival Signaling->Proliferation Blocks signal Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Induces signal DrugRelease->Receptor Drug binds to target

Caption: Niosome-mediated drug effect on a cancer signaling pathway.

Application of Nitrogen and Zinc-Based Compounds in Agricultural Research: A Focus on Nitric Oxide Donors and Zinc Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Niazo" did not correspond to a specific, identifiable compound in the reviewed scientific literature. The following application notes and protocols are based on the extensive research available on Nitric Oxide (NO) donors and Zinc Oxide Nanoparticles (ZnO-NPs) , which are highly relevant to nitrogen and zinc utilization in agricultural research and are likely what was intended by the query.

Application Notes

Nitric Oxide (NO) is a gaseous signaling molecule that is a key regulator of numerous physiological processes in plants, including growth, development, and responses to environmental stress.[1][2][3][4] In agricultural research, compounds that release NO, known as NO donors, are utilized to study and modulate these processes to potentially enhance crop resilience and productivity. NO is involved in seed germination, root development, flowering, and fruit ripening.[2][4] It also plays a critical role in mediating plant defenses against both biotic and abiotic stressors.[3][4]

Similarly, zinc is a vital micronutrient for plants, and the application of Zinc Oxide Nanoparticles (ZnO-NPs) represents a novel approach to enhance zinc availability and uptake.[5][6][7] The nanoscale size of these particles provides a larger surface area, which can lead to more efficient absorption by plants compared to traditional zinc fertilizers, thereby improving growth, yield, and stress tolerance.[6]

Quantitative Data Summary

The following tables provide a summary of the effects of NO donors and ZnO-NPs on various plant parameters as documented in scientific literature.

Table 1: Reported Effects of Nitric Oxide (NO) Donors on Plant Physiological Processes

Plant SpeciesNO DonorKey Findings
Arabidopsis thalianaSodium Nitroprusside (SNP)Induced stomatal closure and NO generation in guard cells.[8]
GrapevineSNP, Gibberellic Acid (GA₃)Enhanced seed viability and germination rates.[2]
Wheat, AppleNot SpecifiedBroke seed dormancy through regulation of jasmonic acid synthesis.[2]
GeneralNot SpecifiedModulated hormone signaling pathways related to growth, development, and immunity.[1]

Table 2: Reported Effects of Zinc Oxide Nanoparticles (ZnO-NPs) on Crop Performance

Plant SpeciesApplication MethodZnO-NP ConcentrationKey Findings
MaizeFoliar Application150-300 ppmImproved biochemical and physiological activities.[9]
WheatNot SpecifiedNot SpecifiedIncreased grain yield and shoot dry weight.[7]
Brassica junceaNot Specified20 µg/mlEnhanced germination, increased chlorophyll biosynthesis, and reduced reactive oxygen species (ROS) production.[7]
Brassica junceaNot Specified30 µg/mlReduced germination and chlorophyll biosynthesis, with an increase in ROS production, indicating potential toxicity at higher concentrations.[7]
ChickpeaNot Specified1.5 ppmIncreased biomass and lowered malondialdehyde content, an indicator of reduced oxidative stress.[10]
GrapesFoliar Application100-200 ppmImproved various agronomic traits and fruit quality.[10]
CucumberFoliar ApplicationNot SpecifiedEnhanced chlorophyll content, leaf fresh and dry weight, and antioxidant enzyme activity.[11]

Experimental Protocols

Protocol 1: Assessing the Influence of a Nitric Oxide Donor on Seed Germination

Objective: To evaluate the effect of varying concentrations of a Nitric Oxide donor, such as Sodium Nitroprusside (SNP), on the germination and early seedling growth of a selected plant species.

Materials:

  • Seeds (e.g., Arabidopsis thaliana, lettuce, or tomato)

  • Sodium Nitroprusside (SNP)

  • Sterile distilled water

  • Petri dishes (90 mm)

  • Sterile filter paper

  • Growth chamber with controlled environmental conditions

  • Stereomicroscope for observation

Methodology:

  • Preparation of Treatment Solutions: Prepare a stock solution of 1 mM SNP in sterile distilled water. From this, create a serial dilution to obtain working concentrations (e.g., 10, 50, 100, 200 µM). Use sterile distilled water as a negative control. As SNP is light-sensitive, prepare solutions fresh and keep them in amber-colored bottles or wrapped in aluminum foil.

  • Seed Sterilization and Plating: Surface sterilize seeds to eliminate microbial contamination. A common procedure involves a 1-minute wash in 70% ethanol, followed by 10 minutes in a 1% sodium hypochlorite solution, and then five rinses with sterile distilled water. Aseptically place two layers of sterile filter paper in each petri dish and moisten with 5 mL of the respective treatment or control solution.

  • Sowing and Incubation: Evenly distribute a known number of seeds (e.g., 50) onto the moistened filter paper in each dish. Seal the dishes with parafilm and place them in a growth chamber set to appropriate conditions (e.g., 22°C with a 16-hour light/8-hour dark cycle).

  • Data Collection and Analysis:

    • Record the number of germinated seeds (defined by radicle emergence) daily for 7-10 days.

    • At the end of the experiment, measure the radicle length of at least 10 seedlings per dish.

    • Calculate the final germination percentage and mean radicle length for each treatment.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol 2: Evaluating the Efficacy of Foliar-Applied Zinc Oxide Nanoparticles (ZnO-NPs)

Objective: To determine the impact of foliar application of ZnO-NPs on the growth, biomass, and key physiological indicators of a crop species.

Materials:

  • Healthy, uniform plants of a chosen crop (e.g., corn, soybean) at the vegetative stage.

  • A well-characterized ZnO-NP solution.

  • Deionized water.

  • A non-ionic surfactant (e.g., Tween-20).

  • Handheld sprayer.

  • Equipment for physiological measurements (e.g., SPAD meter for chlorophyll, LI-COR portable photosynthesis system).

Methodology:

  • Preparation of Spray Suspensions: Prepare a stock suspension of ZnO-NPs (e.g., 1000 ppm) in deionized water. Use a sonicator to ensure uniform dispersion. Prepare working suspensions of desired concentrations (e.g., 50, 100, 200 ppm) and include a surfactant (e.g., 0.05% v/v) to improve leaf surface adhesion. The control solution should contain only deionized water and the surfactant.

  • Foliar Application: Randomly assign plants to different treatment groups. Spray the foliage of each plant with the corresponding suspension until the point of runoff, ensuring thorough coverage of both upper and lower leaf surfaces. Applications should be carried out in the early morning or late evening to maximize absorption and minimize evaporation.

  • Plant Maintenance and Monitoring: Grow the plants under optimal greenhouse or field conditions. Monitor for any visual signs of phytotoxicity.

  • Data Collection and Analysis (e.g., after 2-3 weeks):

    • Growth Parameters: Measure plant height, stem diameter, and total leaf area.

    • Biomass Assessment: Harvest the shoot and root systems separately, record their fresh weights, and then oven-dry them at 70°C to a constant weight to determine dry biomass.

    • Physiological Measurements:

      • Estimate leaf chlorophyll content using a SPAD meter.

      • Measure gas exchange parameters (e.g., photosynthetic rate, stomatal conductance) using a portable photosynthesis system.

      • Analyze leaf tissue for zinc concentration using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

    • Statistical Analysis: Compare the means of the measured parameters across different treatment groups using appropriate statistical tests.

Visualizations: Signaling Pathways and Experimental Designs

NO_Signaling Stress Environmental Stress NO_Synth NO Synthesis Stress->NO_Synth NO Nitric Oxide (NO) NO_Synth->NO Protein_Mod Protein Modification (S-nitrosylation) NO->Protein_Mod Gene_Exp Gene Expression Changes Protein_Mod->Gene_Exp Response Stress Adaptation Gene_Exp->Response

Caption: A simplified diagram of the Nitric Oxide signaling cascade in plant stress response.

ZnO_NP_Workflow Preparation ZnO-NP Suspension Preparation Application Foliar Application Preparation->Application Growth Plant Growth Period Application->Growth Measurement Data Collection (Growth & Physiology) Growth->Measurement Analysis Statistical Analysis Measurement->Analysis

Caption: A typical experimental workflow for evaluating the effects of ZnO-NPs on plants.

NO_Hormone_Crosstalk NO NO Auxin Auxin NO->Auxin GA GA NO->GA ABA ABA NO->ABA Root_Dev Root Development NO->Root_Dev Germination Seed Germination NO->Germination Auxin->Root_Dev GA->Germination ABA->Germination

Caption: The crosstalk between Nitric Oxide (NO) and major plant hormones in regulating development.

References

Niazo (Butazopyridine): Application Notes for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct and extensive experimental data on the pharmaceutical properties of Niazo (Butazopyridine) is limited in publicly available scientific literature. The following application notes and protocols are largely based on the known characteristics of its structural analog, Phenazopyridine, a urinary tract analgesic. This document is intended to provide a foundational framework for initiating research into the potential of this compound as a pharmaceutical agent. All experimental procedures should be developed and validated rigorously.

Introduction

This compound, also known as Butazopyridine, is an azo dye with the chemical formula C₁₄H₁₈N₆O.[1] Its structure, 3-[(6-butoxypyridin-3-yl)diazenyl]pyridine-2,6-diamine, is analogous to Phenazopyridine. This structural similarity suggests that this compound may possess comparable pharmacological activities, primarily as a urinary tract analgesic. Its mechanism of action is hypothesized to be a direct topical analgesic effect on the mucosa of the urinary tract. This document outlines potential therapeutic applications, proposed mechanisms of action, and protocols for preclinical evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for formulation development and for designing relevant in vitro and in vivo studies.

Table 1: Chemical and Physical Properties of this compound (Butazopyridine)

PropertyValueReference
IUPAC Name 3-[(6-butoxypyridin-3-yl)diazenyl]pyridine-2,6-diamineSmolecule
Synonyms Butazopyridine, NeotropinPubChem
CAS Number 617-19-6PubChem
Molecular Formula C₁₄H₁₈N₆O[1]
Molecular Weight 286.33 g/mol PubChem
Appearance (Predicted) Colored solid-
Solubility (Predicted) Sparingly soluble in water-
pKa (Predicted) Basic due to amino groups-

Note: Some properties are predicted based on chemical structure and may require experimental verification.

Potential Therapeutic Applications

Based on the activity of its analog, Phenazopyridine, the primary therapeutic application for this compound is likely the symptomatic relief of lower urinary tract discomfort.

  • Urinary Tract Analgesia: Alleviation of pain, burning, urgency, and frequency associated with urinary tract infections (UTIs), catheterization, or other urinary tract irritations.

  • Investigational Areas: Given the diverse activities of pyridine-containing compounds, further research could explore potential anti-inflammatory or antimicrobial properties.

Proposed Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is likely a localized anesthetic or analgesic effect on the mucosal lining of the urinary tract. The precise molecular targets are not well-defined for this class of compounds.

A proposed logical workflow for investigating the mechanism of action is presented below.

Niazo_MoA_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Models cluster_target_id Target Identification Cell_Lines Urinary Tract Epithelial Cells Assays Cytotoxicity Assays (MTT, LDH) Inflammatory Marker Assays (ELISA for IL-6, TNF-α) Cell_Lines->Assays Perform Pathway_Analysis Western Blot for Pain Signaling Pathways (e.g., MAPK, NF-κB) Assays->Pathway_Analysis Inform Electrophysiology Patch-Clamp on Neuronal Cells (e.g., DRG neurons) Animal_Model Cystitis Model in Rodents (e.g., cyclophosphamide-induced) Behavioral_Tests Visceromotor Response to Bladder Distension Pain Behavior Assessment Animal_Model->Behavioral_Tests Evaluate Binding_Assays Receptor Binding Assays (e.g., for opioid, cannabinoid receptors) Behavioral_Tests->Binding_Assays Guide Niazo_Compound This compound Niazo_Compound->Cell_Lines Treatment Niazo_Compound->Electrophysiology Application Niazo_Compound->Animal_Model Administration

Caption: Workflow for Investigating this compound's Mechanism of Action.

A potential signaling pathway that could be investigated for analgesic effects is the transient receptor potential (TRP) channel family, which is involved in pain sensation.

TRP_Signaling_Pathway Stimulus Painful Stimulus (e.g., inflammation) TRPV1 TRPV1 Channel Stimulus->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Allows This compound This compound (Hypothesized) This compound->TRPV1 Inhibits? Neuron_Activation Nociceptive Neuron Activation Ca_Influx->Neuron_Activation Pain_Signal Pain Signal to CNS Neuron_Activation->Pain_Signal

Caption: Hypothesized Modulation of TRPV1 Signaling by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the preclinical evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on urothelial cells.

Materials:

  • Human bladder epithelial cell line (e.g., T24)

  • This compound (Butazopyridine)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Culture T24 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO and then dilute to various concentrations in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vivo Model of Cystitis for Analgesic Activity

Objective: To evaluate the analgesic efficacy of this compound in a rodent model of bladder inflammation.

Materials:

  • Female Sprague-Dawley rats (200-250 g)

  • This compound (Butazopyridine)

  • Cyclophosphamide (CYP)

  • Saline solution

  • Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Acclimatize rats for at least one week.

  • Induce cystitis by a single intraperitoneal injection of CYP (150 mg/kg). Control animals receive a saline injection.

  • Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle orally to different groups of rats 24 hours after CYP injection. A positive control group receiving a known analgesic can be included.

  • Assess bladder pain using a visceromotor response (VMR) to graded urinary bladder distension (UBD) at 48 hours post-CYP injection.

    • Anesthetize the rats and insert a catheter into the bladder.

    • Record electromyographic (EMG) activity of the external abdominal oblique muscle during bladder distension with saline at increasing pressures.

    • The VMR is quantified as the total EMG activity during distension.

  • At the end of the experiment, euthanize the animals and collect bladder tissue for histological analysis and measurement of inflammatory markers.

ADME-Tox Profile (Predicted)

The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of this compound is predicted to be similar to Phenazopyridine.

Table 2: Predicted ADME-Tox Properties of this compound

ParameterPredicted PropertyRationale/Considerations
Absorption Rapid oral absorptionStructural similarity to Phenazopyridine.
Distribution Likely distributes to the urinary tractAzo dye structure may lead to tissue staining.
Metabolism Hepatic metabolism is expected. A key metabolite is likely to be an aniline derivative.Azo reduction is a common metabolic pathway.
Excretion Primarily renal excretionExcreted as unchanged drug and metabolites, coloring the urine.
Toxicity Potential for methemoglobinemia and hemolytic anemia, especially in individuals with G6PD deficiency. Possible renal and hepatic toxicity with overdose or prolonged use.Based on the known toxicity profile of Phenazopyridine due to aniline metabolite formation.

Conclusion

This compound (Butazopyridine) presents an interesting candidate for investigation as a urinary tract analgesic, primarily due to its structural similarity to the established drug Phenazopyridine. The provided application notes offer a starting point for a systematic evaluation of its pharmaceutical potential. Key areas of focus for future research should include a thorough characterization of its analgesic efficacy, a detailed investigation of its mechanism of action, and a comprehensive assessment of its safety profile, particularly concerning the potential for hematological and organ toxicity. Should initial studies prove promising, further development could involve formulation optimization to enhance solubility and bioavailability.

References

Application Note: Stability Testing Protocol for Niazo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niazo is a novel small molecule entity under development for [insert therapeutic area]. Ensuring its stability throughout its shelf life is a critical aspect of its development, as it guarantees the safety, efficacy, and quality of the drug product.[1] The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3] This document outlines a comprehensive stability testing protocol for this compound, designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines to support regulatory submissions.[2][4][5]

Principle of Stability Testing

The intrinsic chemical and physical properties of a drug substance like this compound can be affected by various environmental factors. Stability testing is designed to accelerate and/or mimic the conditions the drug product may be exposed to from manufacturing to administration.[2] These studies are essential for:

  • Establishing a re-test period for the drug substance or a shelf life for the drug product.[2][3]

  • Recommending appropriate storage conditions.[2][3]

  • Understanding potential degradation pathways.[2]

  • Validating the stability-indicating power of the analytical procedures used.[2]

Summary of Stability Data

Quantitative data from stability studies should be summarized to facilitate analysis and review. The following tables represent the expected format for presenting stability data for this compound drug substance and drug product.

Table 1: Example Stability Data Summary for this compound Drug Substance

Test ParameterAcceptance CriteriaBatch 1Batch 2Batch 3
Initial (T=0)
AppearanceWhite to off-white solidConformsConformsConforms
Assay (%)98.0 - 102.099.899.599.9
Degradation Product A (%)≤ 0.20< 0.05< 0.05< 0.05
Total Degradants (%)≤ 1.00.150.180.14
Accelerated (40°C/75% RH) - 6 Months
Assay (%)98.0 - 102.099.198.999.2
Degradation Product A (%)≤ 0.200.150.160.14
Total Degradants (%)≤ 1.00.750.810.72
Long-Term (25°C/60% RH) - 24 Months
Assay (%)98.0 - 102.099.599.299.6
Degradation Product A (%)≤ 0.200.100.110.09
Total Degradants (%)≤ 1.00.450.490.41

Table 2: Example Stability Data Summary for this compound Drug Product (Tablets)

Test ParameterAcceptance CriteriaBatch ABatch BBatch C
Initial (T=0)
AppearanceWhite, round, biconvexConformsConformsConforms
Assay (%)95.0 - 105.0100.299.8100.5
Dissolution (%) @ 30 min≥ 80959296
Total Degradants (%)≤ 1.50.210.250.19
Accelerated (40°C/75% RH) - 6 Months
Assay (%)95.0 - 105.098.598.198.9
Dissolution (%) @ 30 min≥ 80888590
Total Degradants (%)≤ 1.50.951.020.91
Long-Term (25°C/60% RH) - 24 Months
Assay (%)95.0 - 105.099.198.899.5
Dissolution (%) @ 30 min≥ 80918993
Total Degradants (%)≤ 1.50.650.710.62

Detailed Stability Testing Protocol for this compound

Purpose

To define the procedures for conducting stress testing, long-term, and accelerated stability studies on this compound drug substance and drug product to establish the re-test period and shelf life, respectively.

Scope

This protocol applies to the stability testing of this compound drug substance and formulated drug product intended for clinical trials and commercial distribution. Formal stability studies should be conducted on at least three primary batches manufactured to a minimum of pilot scale.[2]

Experimental Protocols

Forced degradation studies are performed on a single batch of this compound to identify potential degradation products and establish the intrinsic stability of the molecule.[2][6] These studies are also critical for developing and validating a stability-indicating analytical method.[2][7]

3.1.1 Acid and Base Hydrolysis

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

  • Incubation: Store the solutions at 60°C.

  • Sampling: Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the aliquots with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute to a target concentration and analyze by a stability-indicating HPLC method.

3.1.2 Oxidative Degradation

  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Dilute to a target concentration and analyze by HPLC.

3.1.3 Thermal Degradation

  • Preparation: Place solid this compound drug substance in a controlled temperature chamber.

  • Incubation: Expose the solid to a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).

  • Analysis: Prepare a solution from the stressed solid and analyze by HPLC.

3.1.4 Photostability

  • Procedure: Conduct photostability testing as described in ICH Q1B guidelines.[2]

  • Exposure: Expose solid this compound drug substance and drug product to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: A dark control sample should be stored under the same temperature conditions to evaluate the contribution of thermal degradation.

  • Analysis: Analyze the exposed and dark control samples by HPLC.

These studies are performed on at least three primary batches to establish the shelf life and storage conditions.[2]

3.2.1 Storage Conditions

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[2]

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs during accelerated studies).[2]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[2]

3.2.2 Testing Frequency

  • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[2]

  • Accelerated: 0, 3, and 6 months.[2]

3.2.3 Methodology

  • Packaging: Place the drug substance and product in the proposed commercial container closure system.[2]

  • Storage: Place the packaged samples into qualified stability chambers set to the conditions specified in 3.2.1.

  • Pull Points: At each time point specified in 3.2.2, remove samples for analysis.

  • Analysis: Perform tests for appearance, assay, degradation products, dissolution (for drug product), and other relevant quality attributes as per the product specification.

A validated stability-indicating analytical procedure must be used to measure the active ingredient and its degradation products.[8][9]

3.3.1 Chromatographic Conditions (Example)

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3.3.2 Sample Preparation

  • Accurately weigh an amount of sample (drug substance or crushed tablets) equivalent to 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 15 minutes to dissolve.

  • Allow to cool to room temperature and dilute to volume with diluent.

  • Filter a portion of the solution through a 0.45 µm filter into an HPLC vial for analysis.

Visualizations

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Receive this compound Batches stress Perform Forced Degradation (Single Batch) start->stress method_dev Develop & Validate Stability-Indicating Method stress->method_dev setup_formal Place 3 Batches on Formal Stability (Long-Term & Accelerated) method_dev->setup_formal pull_samples Pull Samples at Scheduled Time Points setup_formal->pull_samples analyze Analyze Samples using Validated Method pull_samples->analyze eval_data Evaluate Data vs. Acceptance Criteria analyze->eval_data significant_change Significant Change in Accelerated Study? eval_data->significant_change intermediate Initiate Intermediate Condition Study significant_change->intermediate Yes report Compile Stability Report significant_change->report No intermediate->report shelf_life Establish Shelf-Life & Storage Conditions report->shelf_life

Caption: Overall workflow for this compound stability testing.

G niazo_node niazo_node stress_node stress_node product_node product_node This compound This compound Acid Acid Hydrolysis (0.1 M HCl, Heat) This compound->Acid Base Base Hydrolysis (0.1 M NaOH, Heat) This compound->Base Oxidation Oxidation (3% H2O2) This compound->Oxidation Photo Photolysis (ICH Q1B Light) This compound->Photo Thermal Thermal (80°C Solid) This compound->Thermal DP1 Hydrolysis Product A Acid->DP1 Base->DP1 DP2 Oxidative Product B Oxidation->DP2 DP3 Photo-Product C Photo->DP3 DP4 Thermal Product D Thermal->DP4 G cluster_0 Data Inputs cluster_1 Analysis & Evaluation cluster_2 Outcomes data_node data_node analysis_node analysis_node outcome_node outcome_node long_term Long-Term Data (e.g., 25°C/60%RH) analysis Statistical Analysis & Trend Evaluation (ICH Q1E) long_term->analysis accelerated Accelerated Data (e.g., 40°C/75%RH) accelerated->analysis stress Forced Degradation Data stress->analysis Supports Method Validation shelf_life Recommended Shelf-Life analysis->shelf_life storage Storage Conditions analysis->storage

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Nitazoxanide (NTZ) Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Nitazoxanide (NTZ), a broad-spectrum anti-infective agent.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Nitazoxanide (NTZ)?

Nitazoxanide is characterized by its very low solubility in water. Published data indicates an aqueous solubility of approximately 0.00755 mg/mL.[1] This poor solubility can present significant challenges for in vitro experiments, formulation development, and achieving adequate bioavailability in vivo.

Q2: Why is improving the aqueous solubility of NTZ important for research?

Enhancing the aqueous solubility of NTZ is crucial for several reasons:

  • Improved Bioavailability: For oral administration, a drug must be in a dissolved state in the gastrointestinal tract to be absorbed. Increasing NTZ's solubility can lead to better absorption and higher bioavailability.[2][3]

  • Accurate In Vitro Assays: In laboratory experiments, achieving the desired concentration of NTZ in aqueous media is essential for obtaining reliable and reproducible results in cell-based assays, enzyme inhibition studies, and other pharmacological tests.

  • Facilitated Formulation Development: Developing various dosage forms, including parenteral formulations, requires the drug to be soluble in a suitable vehicle.

Q3: What are the common techniques to improve the solubility of poorly soluble drugs like NTZ?

Several methods can be employed to enhance the solubility of hydrophobic drugs such as NTZ. These techniques can be broadly categorized as physical and chemical modifications.[4]

Physical Modifications:

  • Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanosuspension, increases the surface area available for dissolution.[5][6]

  • Solid Dispersion: This involves dispersing the drug in a hydrophilic carrier matrix in a solid state.[1][5] Common techniques include the melting (fusion) method and the solvent evaporation method.[7]

  • Modification of Crystal Habit: Utilizing different polymorphic or amorphous forms of the drug can lead to improved solubility.[4]

Chemical Modifications:

  • pH Adjustment: For ionizable drugs, altering the pH of the solution can increase solubility.

  • Use of Co-solvents: Adding a water-miscible solvent in which the drug is more soluble can increase the overall solubility of the drug in the aqueous mixture.[3]

  • Complexation: The formation of inclusion complexes, often with cyclodextrins, can enhance the solubility of a drug by encapsulating the hydrophobic molecule within a more hydrophilic host.[4]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the drug molecules.[3][6]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with NTZ.

Problem Potential Cause Troubleshooting Steps
NTZ precipitates out of solution during experiment. The concentration of NTZ exceeds its solubility limit in the experimental medium. The solvent composition may have changed (e.g., evaporation of a co-solvent).- Determine the saturation solubility of NTZ in your specific medium before preparing stock solutions. - Consider using a solubility enhancement technique (see FAQs). - If using a co-solvent, ensure the container is sealed to prevent evaporation.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of dissolved NTZ. Precipitation of NTZ in the assay medium.- Prepare fresh dilutions of NTZ for each experiment from a well-prepared stock solution. - Visually inspect for any precipitation before and during the assay. - Utilize a solubilizing agent (e.g., DMSO, cyclodextrin) in your stock solution and ensure the final concentration in the assay medium is compatible with the cells or system being studied.
Difficulty preparing a stock solution of desired concentration. The chosen solvent is not suitable for NTZ at the target concentration.- Test a range of pharmaceutically acceptable solvents and co-solvents (e.g., DMSO, ethanol, PEG 400). - Gently warm the solution and use sonication to aid dissolution. Be cautious of drug degradation at high temperatures. - If a high concentration is not achievable, prepare a lower concentration stock and adjust the volume added to the experimental system accordingly.
Low bioavailability observed in animal studies. Poor dissolution of the administered NTZ formulation in the gastrointestinal tract.- Reformulate NTZ using a solubility enhancement technique such as solid dispersion or nanosuspension.[5][7] - Co-administer NTZ with food, as this has been shown to increase its absorption.[8]

Experimental Protocols

Protocol 1: Preparation of a Nitazoxanide-PEG Solid Dispersion by the Melting Method

This protocol describes a method to enhance the solubility of NTZ by creating a solid dispersion with Polyethylene Glycol (PEG), a hydrophilic carrier.

Materials:

  • Nitazoxanide (NTZ) powder

  • Polyethylene Glycol (PEG) 4000

  • Glass beaker

  • Hot plate with magnetic stirrer

  • Spatula

  • Ice bath

Procedure:

  • Weigh the desired amounts of NTZ and PEG 4000 to achieve a specific drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Place the PEG 4000 in a glass beaker and heat it on a hot plate to its melting point (approximately 54-58°C) while stirring gently.

  • Once the PEG 4000 is completely melted, gradually add the NTZ powder to the molten carrier while continuously stirring to ensure a homogenous mixture.

  • Continue stirring for 5-10 minutes to allow for complete dissolution and dispersion of the NTZ in the molten PEG.

  • Remove the beaker from the hot plate and immediately place it in an ice bath to rapidly solidify the mixture. This rapid cooling helps to entrap the drug in an amorphous or finely dispersed state within the carrier.

  • Once solidified, the solid dispersion can be scraped out, pulverized using a mortar and pestle, and sieved to obtain a uniform particle size.

  • The resulting powder can be used for dissolution studies or formulated into solid dosage forms.

Protocol 2: Solubility Determination by the Shake-Flask Method

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of NTZ in a specific solvent or buffer.[9]

Materials:

  • Nitazoxanide (NTZ) powder

  • Solvent/buffer of interest

  • Screw-capped vials

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of NTZ powder to a screw-capped vial containing a known volume of the solvent or buffer. The presence of undissolved solid is necessary to ensure saturation.[9]

  • Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of your quantification method.

  • Analyze the concentration of NTZ in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility of NTZ in the chosen solvent/buffer based on the measured concentration and the dilution factor.

Visualizations

NTZ Solubility Enhancement Workflow

This diagram illustrates the general workflow for selecting and evaluating a suitable method to improve the solubility of Nitazoxanide.

NTZ_Solubility_Workflow cluster_start Initial Assessment cluster_methods Solubility Enhancement Techniques cluster_evaluation Evaluation cluster_end Outcome Start Poorly Soluble NTZ Physical Physical Modification (e.g., Particle Size Reduction, Solid Dispersion) Start->Physical Select Method Chemical Chemical Modification (e.g., pH Adjustment, Co-solvents, Complexation) Start->Chemical Select Method Solubility Determine Solubility (Shake-Flask Method) Physical->Solubility Chemical->Solubility Characterization Physicochemical Characterization (e.g., DSC, XRD) Solubility->Characterization Dissolution In Vitro Dissolution Testing Characterization->Dissolution Optimized Optimized NTZ Formulation Dissolution->Optimized

Workflow for NTZ solubility enhancement.
Proposed Mechanism of Action of Nitazoxanide

This diagram outlines a key proposed mechanism of action for Nitazoxanide, which involves the inhibition of pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism in various pathogens.[10]

References

Technical Support Center: Troubleshooting Niazo Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is based on the synthesis of a hypothetical azo compound, "Niazo," formed via a standard diazotization and azo coupling reaction. This information is intended for researchers, scientists, and drug development professionals and should be adapted to specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis has a very low yield. What are the potential causes?

A low yield in azo dye synthesis can stem from several factors, primarily related to the instability of the diazonium salt. Key areas to investigate include reaction temperature, the purity of reagents, and the pH of the reaction medium. Incomplete diazotization or premature decomposition of the diazonium salt are common culprits.

Q2: The color of my synthesized this compound is different from the expected product. Why?

An "off-color" product typically indicates the presence of impurities. This could be due to side reactions, such as the formation of regioisomers or byproducts from self-coupling of the diazonium salt. The pH of the coupling reaction is critical in determining the final color, as it can influence the position of the azo coupling on the aromatic ring.

Q3: I am observing multiple spots on the Thin Layer Chromatography (TLC) of my crude product. What do they represent?

Multiple spots on a TLC plate suggest a mixture of compounds. These can include unreacted starting materials (the aniline derivative and the coupling component), the desired this compound product, and various impurities formed during the reaction. Comparing the retention factors (Rf) with those of the starting materials can help in preliminary identification.

Q4: My final product is difficult to purify and seems to contain insoluble materials. What should I do?

Insoluble impurities in azo dye synthesis can sometimes be polymeric byproducts. The purification method of choice is typically recrystallization from a suitable solvent. A hot filtration step during recrystallization can help remove insoluble impurities. If standard recrystallization is ineffective, column chromatography might be necessary.

Troubleshooting Guide

Problem 1: Low Yield of this compound
Potential Cause Recommended Action
Diazonium salt decomposition Maintain a low reaction temperature (0-5 °C) during diazotization. Use the diazonium salt immediately after its formation.
Incomplete diazotization Ensure the correct stoichiometric ratio of sodium nitrite to the primary aromatic amine. Check the freshness and purity of the sodium nitrite.
Incorrect pH for coupling The coupling reaction is pH-dependent. For coupling with phenols, the medium should be slightly alkaline (pH 8-10). For coupling with aromatic amines, a slightly acidic medium (pH 4-5) is preferred.
Purity of starting materials Use freshly distilled or recrystallized starting materials to avoid side reactions.
Problem 2: Off-Color Product or Presence of Impurities
Potential Cause Recommended Action
Side reactions (e.g., self-coupling) Ensure slow, dropwise addition of the diazonium salt solution to the coupling component to avoid localized high concentrations.
Formation of regioisomers Control the reaction pH meticulously. The position of the azo coupling can be highly sensitive to pH.
Oxidation of the product Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to oxidation.
Trapped starting materials Improve the purification process. Multiple recrystallizations or column chromatography may be required.

Experimental Protocols

Key Experiment: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Sample Preparation: Dissolve a small amount of the crude this compound product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System: A standard reverse-phase HPLC system with a C18 column is typically suitable for analyzing azo dyes.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is commonly used. A typical gradient might be from 10% to 90% organic solvent over 20 minutes.

  • Detection: A UV-Vis detector is used, monitoring at the wavelength of maximum absorbance (λmax) of the this compound compound.

  • Analysis: The purity of the sample is determined by the relative area of the main product peak compared to the total area of all peaks in the chromatogram.

Parameter Typical Value
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength Determined by UV-Vis scan of pure this compound

Visualizations

Niazo_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline Aromatic Amine (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) Aniline->Diazonium 0-5 °C NaNO2 NaNO2, HCl NaNO2->Diazonium This compound This compound (Ar-N=N-Ar'-OH) Diazonium->this compound pH dependent Coupling_Component Coupling Component (e.g., Phenol) Coupling_Component->this compound

Caption: Hypothetical reaction scheme for this compound synthesis.

Troubleshooting_Workflow Start Synthesis Issue Observed Problem Identify Primary Problem Start->Problem Low_Yield Low Yield Problem->Low_Yield Yield Impure_Product Impure Product (TLC/Color) Problem->Impure_Product Purity Check_Temp Check Diazotization Temperature (0-5 °C) Low_Yield->Check_Temp Check_pH Check Coupling pH Impure_Product->Check_pH Check_Temp->Check_pH Purify_Reagents Purify Starting Materials Check_pH->Purify_Reagents Optimize_Purification Optimize Purification (Recrystallization/Chromatography) Check_pH->Optimize_Purification Solution Problem Resolved Purify_Reagents->Solution Optimize_Purification->Solution

Caption: Troubleshooting workflow for this compound synthesis.

Impurity_Formation Diazonium1 Diazonium Salt (Ar-N2+) This compound Desired Product (this compound) Diazonium1->this compound Couples with Byproduct Self-Coupling Byproduct Diazonium1->Byproduct Diazonium2 Diazonium Salt (Ar-N2+) Diazonium2->Byproduct Self-couples Coupling_Component Coupling Component Coupling_Component->this compound

Caption: Formation of a self-coupling byproduct impurity.

Technical Support Center: Optimizing Azo Coupling Reaction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of azo coupling reactions, a critical process in the synthesis of a wide range of compounds, including azo dyes and pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: My diazotization reaction is not proceeding as expected, and the yield of the subsequent azo coupling is low. What are the common causes?

A1: Low yields in azo coupling often stem from issues in the initial diazotization step. The most critical factor is the instability of the diazonium salt intermediate.[1][2] Key troubleshooting points include:

  • Temperature Control: Diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C, leading to the formation of phenols and nitrogen gas.[3][4] It is crucial to maintain a low temperature (typically 0-5°C) throughout the diazotization process using an ice bath.

  • Purity of Amine: The starting aromatic amine should be pure. Impurities can lead to side reactions and lower the efficiency of diazotization.

  • Nitrous Acid Formation: Nitrous acid is generated in situ from sodium nitrite and a strong acid (e.g., HCl).[5] Ensure that the sodium nitrite is added slowly to the acidic solution of the amine to control the exothermic reaction and maintain a low temperature.[5]

  • Excess Nitrous Acid: While a slight excess of nitrous acid is often used to ensure complete diazotization, a large excess can lead to unwanted side reactions. It is good practice to test for the presence of excess nitrous acid using starch-iodide paper.

Q2: The color of my final azo dye product is inconsistent or different from the expected shade. What could be the reason?

A2: Variations in the color of the azo dye can be attributed to several factors:

  • pH of the Coupling Reaction: The pH of the reaction medium during the azo coupling step is critical and has a significant impact on the final product and its color.[6][7] For coupling with phenols, a mildly alkaline pH (around 9-10) is generally optimal to activate the phenol into a more reactive phenoxide ion.[8] For coupling with anilines, a slightly acidic pH (around 4-5) is preferred to prevent the side reaction of the diazonium salt with the amino group of another aniline molecule.[8]

  • Impurities: The presence of impurities, either from the starting materials or from side reactions, can significantly affect the final color of the dye.[9]

  • Crystal Polymorphism: Different crystalline forms of the same azo dye can exhibit different colors. The conditions of precipitation and drying can influence the crystal structure.[9]

Q3: My azo coupling reaction is slow, or the yield is poor despite successful diazotization. How can I optimize the coupling step?

A3: To optimize the azo coupling step, consider the following:

  • Rate of Addition: The diazonium salt solution should be added slowly to the solution of the coupling component with efficient stirring.[9] This helps to control the reaction rate and prevent localized high concentrations of the diazonium salt, which could lead to side reactions.

  • Activation of the Coupling Component: The reactivity of the coupling component is crucial. For phenols, a basic medium deprotonates the hydroxyl group to the more strongly activating phenoxide group. For anilines, the amino group is a strong activator in slightly acidic conditions.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Aqueous solutions are common, but in some cases, other solvents might be necessary.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during azo coupling reactions.

Issue 1: Low Yield of Azo Dye

Possible Cause Troubleshooting Step
Decomposition of Diazonium Salt Maintain the temperature of the diazotization reaction strictly between 0-5°C. Use the diazonium salt solution immediately after preparation.
Incorrect pH for Coupling Optimize the pH of the coupling reaction based on the coupling component. Use a pH meter for accurate measurement. For phenols, a pH of 9-10 is generally optimal. For anilines, a pH of 4-5 is typically used.
Slow or Incomplete Coupling Ensure slow and controlled addition of the diazonium salt to the coupling component with vigorous stirring.
Impure Reactants Use purified starting materials (aromatic amine and coupling component).
Side Reactions Add a small amount of urea after diazotization to destroy any excess nitrous acid, which can cause side reactions.[2]

Issue 2: Off-Color or Impure Product

Possible Cause Troubleshooting Step
Incorrect Coupling Position The coupling reaction is regioselective. For most activated benzene derivatives, coupling occurs at the para position. If the para position is blocked, it will occur at the ortho position.[7]
Formation of Phenols If the diazotization reaction mixture is warmed, the diazonium salt can react with water to form a phenol, which can then couple to produce an undesired azo dye.[2]
Presence of Unreacted Starting Materials Ensure the reaction goes to completion by allowing sufficient reaction time. Monitor the reaction progress using techniques like TLC.
Improper Purification Recrystallize the crude product from a suitable solvent to remove impurities.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of key reaction parameters on the yield of azo coupling reactions. The exact optimal conditions can vary depending on the specific substrates used.

Table 1: Effect of Temperature on Diazotization Yield

Temperature (°C)Diazonium Salt StabilityGeneral Effect on Azo Dye Yield
< 0May lead to freezing of the reaction mixture, hindering mixing.Suboptimal
0 - 5 Optimal stability for most aryldiazonium salts. [3]Generally highest yields.
5 - 10Increased rate of decomposition.Decreased yield.
> 10Rapid decomposition, leading to phenol formation and nitrogen gas evolution.[4]Significantly lower to no yield.

Table 2: Effect of pH on Azo Coupling Yield

Coupling ComponentpH RangeRationaleGeneral Effect on Yield
Phenols< 7Phenol is not sufficiently activated.Low
7 - 8Increasing activation as phenoxide forms.Moderate
9 - 10 Optimal concentration of highly reactive phenoxide ion. [8]High
> 11High concentration of hydroxide ions can lead to side reactions with the diazonium salt.Decreased
Anilines< 4The amino group of aniline is protonated to -NH3+, which is deactivating.Low
4 - 5 Optimal balance between having a free amino group for activation and preventing side reactions. [8]High
> 6Increased risk of the diazonium salt coupling with the amino group of another aniline molecule.Decreased

Experimental Protocols

Protocol 1: Synthesis of Para Red from p-Nitroaniline and 2-Naphthol

This protocol describes the synthesis of Para Red, a common azo dye.

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Urea

  • Ice

  • Distilled water

Procedure:

Part A: Diazotization of p-Nitroaniline

  • In a beaker, dissolve 1.66 g of p-nitroaniline in 20 mL of 2 M hydrochloric acid. Gently heat the mixture to facilitate dissolution.[2]

  • Cool the solution in an ice bath to 0-5°C. Add about 45 g of crushed ice to the mixture, which will cause the p-nitroaniline hydrochloride to precipitate as a fine suspension.[2]

  • In a separate beaker, prepare a solution of 1.0 g of sodium nitrite in 3 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline suspension with constant stirring, ensuring the temperature remains below 5°C.

  • Continue stirring in the ice bath for 15 minutes.[2]

  • Add approximately 0.25 g of urea to the reaction mixture and stir for another 5 minutes to decompose any excess nitrous acid.[2]

Part B: Azo Coupling

  • In a separate beaker, dissolve 1.73 g of 2-naphthol in 15 mL of 2 M sodium hydroxide solution. Cool this solution in an ice bath.[2]

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A dense red precipitate of Para Red will form immediately.[2]

  • Continue stirring the mixture at room temperature for about an hour to ensure the reaction is complete.[2]

Part C: Isolation and Purification

  • Acidify the mixture with a few milliliters of 2 M hydrochloric acid.[2]

  • Heat the mixture until it is nearly boiling to increase the particle size of the precipitate.[2]

  • Allow the mixture to cool to room temperature, then cool further in an ice bath.

  • Collect the red precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain pure Para Red.

Protocol 2: Synthesis of Methyl Orange from Sulfanilic Acid and N,N-Dimethylaniline

This protocol details the synthesis of the pH indicator Methyl Orange.

Materials:

  • Sulfanilic acid

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • N,N-Dimethylaniline

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled water

Procedure:

Part A: Diazotization of Sulfanilic Acid

  • In a beaker, dissolve 5.2 g of sulfanilic acid and 1.3 g of anhydrous sodium carbonate in 50 mL of water by warming the mixture.[5]

  • Cool the resulting sodium sulfanilate solution to room temperature and then in an ice bath to below 5°C.

  • In a separate beaker, dissolve 1.8 g of sodium nitrite in 10 mL of water. Add this solution to the cold sodium sulfanilate solution.[5]

  • Prepare a mixture of 3 mL of concentrated hydrochloric acid and 5 mL of water. Slowly add this acid mixture dropwise to the cold solution from the previous step with vigorous stirring, keeping the temperature below 5°C.[5]

Part B: Azo Coupling

  • In a separate flask, mix 3.0 g of N,N-dimethylaniline with 1.5 g of glacial acetic acid.[5]

  • Quickly add the N,N-dimethylaniline acetate to the cold diazonium salt solution from Part A with vigorous stirring. A red color will develop.[5]

  • Make the solution strongly alkaline by adding a solution of 3.5 g of sodium hydroxide in 10 mL of water. The color will change to a yellowish-orange, and Methyl Orange will precipitate.[5]

Part C: Isolation and Purification

  • Add about 10 g of sodium chloride to the mixture to further precipitate the Methyl Orange.

  • Cool the mixture in an ice bath and then collect the precipitate by vacuum filtration.

  • Wash the precipitate with a small amount of ice-cold water.

  • Recrystallize the crude Methyl Orange from hot water to obtain the purified product.

Visualizations

Azo Coupling Reaction Mechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling AromaticAmine Ar-NH₂ (Aromatic Amine) DiazoniumSalt Ar-N₂⁺ (Diazonium Salt) AromaticAmine->DiazoniumSalt + HNO₂ / H⁺ (0-5°C) NitrousAcid HNO₂ (in situ from NaNO₂ + HCl) AzoDye Ar-N=N-Ar' (Azo Dye) DiazoniumSalt->AzoDye + Ar'-H (pH dependent) CouplingComponent Ar'-H (Activated Aromatic Ring, e.g., Phenol or Aniline)

Caption: A simplified workflow of the azo coupling reaction.

Troubleshooting_Azo_Coupling Start Low Azo Dye Yield CheckDiazotization Check Diazotization Step Start->CheckDiazotization TempControl Was temperature kept at 0-5°C? CheckDiazotization->TempControl Yes CheckCoupling Check Coupling Step CheckDiazotization->CheckCoupling No FixTemp Maintain strict temperature control using an ice bath. TempControl->FixTemp No CheckPurity Are starting materials pure? TempControl->CheckPurity Yes FixTemp->TempControl PurifyReactants Purify aromatic amine and coupling component. CheckPurity->PurifyReactants No CheckPurity->CheckCoupling Yes PurifyReactants->CheckPurity CheckpH Was pH optimal for the coupling component? CheckCoupling->CheckpH Yes AdjustpH Adjust pH: Phenols: ~9-10 Anilines: ~4-5 CheckpH->AdjustpH No CheckAddition Was diazonium salt added slowly with vigorous stirring? CheckpH->CheckAddition Yes AdjustpH->CheckpH ImproveAddition Ensure slow, dropwise addition with efficient mixing. CheckAddition->ImproveAddition No Success Yield Optimized CheckAddition->Success Yes ImproveAddition->CheckAddition

Caption: A troubleshooting workflow for low azo dye yield.

References

Technical Support Center: Niazo Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Niazo (CAS 617-19-6). This compound, with the chemical formula C₁₄H₁₈N₆O, is an aryl azo compound.[1] Compounds in this class are known for their vibrant colors and are often sensitive to environmental conditions. Proper handling and storage are critical to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as 3-[(6-butoxypyridin-3-yl)diazenyl]pyridine-2,6-diamine, is an organic molecule belonging to the aryl azo compound family.[1] These compounds are characterized by a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings.[2][3] Due to this chromophore, many azo compounds are colored. While specific applications for this compound are not extensively documented in publicly available literature, related compounds are used as dyes and have been investigated for their potential antimicrobial and antioxidant properties.[1] In a research context, it is likely used as a small molecule modulator or a dye for visualization purposes.

Q2: How should I store this compound powder and solutions?

A2: Proper storage is crucial to prevent degradation. For powdered this compound, store it in a tightly sealed, opaque container in a cool, dark, and dry place. A desiccator at room temperature or a refrigerator (2-8°C) is recommended. For solutions, storage conditions depend on the solvent. It is advisable to prepare solutions fresh. If storage is necessary, use an amber vial to protect from light and store at -20°C or -80°C for long-term stability. Always check the manufacturer's specific recommendations if available.

Q3: Is this compound sensitive to light?

A3: Yes, aryl azo compounds are often photosensitive.[4] The azo group can undergo photoisomerization from the more stable trans-isomer to the cis-isomer upon exposure to light, which can alter its biological activity and physical properties.[3] Additionally, UV radiation can lead to photodegradation.[5] Therefore, it is critical to handle this compound and its solutions in a light-protected environment (e.g., using amber vials, wrapping containers in aluminum foil, and minimizing exposure to ambient light).

Q4: Is this compound sensitive to temperature?

A4: Aryl azo compounds can be thermally labile.[6][7] High temperatures can cause decomposition of the molecule.[8] The stability of azo compounds can vary significantly based on their specific chemical structure.[1] It is best practice to avoid repeated freeze-thaw cycles for solutions and to handle the compound at room temperature for the shortest time necessary.

Q5: What are the potential degradation products of this compound?

A5: The primary degradation pathway for azo compounds often involves the cleavage of the azo bond (-N=N-).[9] This can occur under reductive conditions or through photodegradation.[5][10] Cleavage of the azo bond in this compound would likely result in the formation of two aromatic amine compounds. These degradation products will have different chemical and biological properties than the parent this compound molecule, potentially impacting experimental outcomes.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results
Symptom Possible Cause Troubleshooting Steps
Loss of biological activityThis compound degradation due to improper storage or handling.1. Verify Storage Conditions: Confirm that both solid this compound and its solutions have been stored according to the recommendations (cool, dark, and dry). 2. Prepare Fresh Solutions: If possible, prepare a fresh solution of this compound from the solid stock and repeat the experiment. 3. Perform Quality Control (QC): Analyze the stored solution and a freshly prepared solution using HPLC to check for the presence of degradation products.
Shift in absorbance spectrumPhotoisomerization from trans to cis form or degradation.1. Protect from Light: Ensure all handling steps are performed with minimal light exposure. Use amber vials and low-light conditions. 2. Measure Spectrum of Fresh Sample: Dissolve a new sample of this compound and immediately measure its absorbance spectrum to use as a reference.
Unexpected color change in solutionpH shift or degradation.1. Check pH: Measure the pH of the solution, as the color of some azo dyes can be pH-dependent. 2. Analyze for Impurities: Use HPLC or LC-MS to check for the presence of colored impurities or degradation products.[11]
Issue 2: Solubility and Precipitation Problems
Symptom Possible Cause Troubleshooting Steps
This compound does not fully dissolveIncorrect solvent or insufficient mixing.1. Consult Solubility Data: If available, check the solubility of this compound in various solvents. If not, perform small-scale solubility tests. 2. Use Sonication or Gentle Warming: A brief sonication or gentle warming of the solution may aid dissolution. Avoid excessive heat.
Precipitate forms in a stored solutionSolution is supersaturated, or degradation product is insoluble.1. Filter the Solution: Use a syringe filter to remove the precipitate before use. Note that this will lower the effective concentration. 2. Re-evaluate Storage Conditions: The precipitate may be the result of the solution being stored at too low a temperature. Consider storing at a different temperature or preparing smaller, fresh batches.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solutions
  • Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • In a light-protected vial (e.g., an amber vial), add the appropriate solvent (e.g., DMSO, ethanol) to the this compound powder.

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming can be applied if necessary, but avoid high temperatures.

  • Once dissolved, store the stock solution in a tightly sealed amber vial at -20°C or -80°C.

  • For working solutions, dilute the stock solution with the appropriate experimental buffer immediately before use.

Protocol 2: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Method optimization will be required.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of approximately 10-20 µg/mL with the initial mobile phase composition.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis detector set at the λmax of this compound (to be determined, but likely in the visible range for an azo dye).

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis:

    • Inject a freshly prepared this compound sample to establish the retention time of the pure compound.

    • Inject aged or suspect samples to look for additional peaks, which may indicate impurities or degradation products. The appearance of earlier eluting, more polar peaks is common for degradation products like aromatic amines.

Visualizations

Niazo_Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dark, Dry) start->check_storage fresh_solution Prepare Fresh Solution check_storage->fresh_solution Improper Storage qc_analysis Perform QC Analysis (e.g., HPLC) check_storage->qc_analysis Proper Storage fresh_solution->qc_analysis degraded Degradation Confirmed qc_analysis->degraded Degradation Products Found not_degraded No Degradation Detected qc_analysis->not_degraded Single Peak of this compound degraded->start Discard Old Stock and Re-evaluate other_factors Investigate Other Experimental Variables not_degraded->other_factors

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Niazo_Degradation_Pathway This compound This compound (Aryl Azo Compound) Degradation_Trigger Degradation Trigger (e.g., UV Light, Reductive Conditions) This compound->Degradation_Trigger Azo_Bond_Cleavage Azo Bond (-N=N-) Cleavage Degradation_Trigger->Azo_Bond_Cleavage Aromatic_Amine_1 Aromatic Amine 1 Azo_Bond_Cleavage->Aromatic_Amine_1 Aromatic_Amine_2 Aromatic Amine 2 Azo_Bond_Cleavage->Aromatic_Amine_2 Loss_of_Activity Loss of Biological Activity and Color Azo_Bond_Cleavage->Loss_of_Activity

References

Technical Support Center: Overcoming Nitrofurantoin Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on nitrofurantoin resistance in bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of nitrofurantoin?

A1: Nitrofurantoin is a prodrug that requires intracellular reduction by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can non-specifically damage bacterial ribosomal proteins, DNA, and other macromolecules, leading to the inhibition of protein synthesis, DNA synthesis, and other vital cellular processes.[1][2][3] The primary oxygen-insensitive nitroreductases involved in this activation are encoded by the nfsA and nfsB genes.[1][4]

Q2: What are the most common mechanisms of nitrofurantoin resistance in bacteria?

A2: The predominant mechanism of high-level nitrofurantoin resistance is the acquisition of mutations in the nfsA and/or nfsB genes, which encode the nitroreductases responsible for activating the drug.[1][3][4] Inactivating these enzymes prevents the formation of the toxic intermediates. Other mechanisms include mutations in the ribE gene, which is involved in the synthesis of a cofactor for the nitroreductases, and the overexpression of efflux pumps like OqxAB that can expel the drug from the bacterial cell.[1][4]

Q3: Is nitrofurantoin resistance associated with a fitness cost for the bacteria?

A3: Yes, studies have shown that nitrofurantoin resistance often confers a biological fitness cost to bacteria, such as E. coli, in the absence of the antibiotic.[5] This can manifest as a reduced growth rate compared to susceptible strains.[5] Even in the presence of therapeutic concentrations of nitrofurantoin, the growth of resistant mutants can be significantly impaired.[5]

Q4: How prevalent is nitrofurantoin resistance?

A4: Globally, the prevalence of nitrofurantoin resistance in uropathogenic E. coli (UPEC) is relatively low compared to other antibiotics.[6][7] However, resistance rates can vary significantly by geographical region and bacterial species. For instance, while resistance in E. coli is often below 10%, it can be considerably higher in species like Klebsiella spp. and is intrinsically high in Proteus spp.[7][8][9] A global meta-analysis reported a pooled prevalence of 6.9% in UPEC, with lower rates in Europe and higher rates in Asia and Africa.[6]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for Nitrofurantoin

Potential Cause & Solution

  • Inoculum Preparation: An incorrect inoculum size is a common source of variability. Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before inoculation.

  • Media Composition: The composition of the Mueller-Hinton broth can affect nitrofurantoin activity. Use cation-adjusted Mueller-Hinton broth for consistency.

  • Incubation Conditions: Ensure plates are incubated at 35-37°C for 16-20 hours. Deviations can lead to inaccurate MIC readings.

  • Reading Endpoint: For broth microdilution, the MIC is the lowest concentration of nitrofurantoin that completely inhibits visible growth. For disk diffusion, measure the diameter of the zone of complete inhibition. Inconsistent interpretation of "no growth" can lead to errors.

Issue 2: Suspected Nitrofurantoin Resistance in a Clinical Isolate, but MIC is Borderline

Potential Cause & Solution

  • Heteroresistance: The bacterial population may contain a subpopulation of resistant cells. Consider performing population analysis profiling to detect heteroresistance.

  • MIC Creep: Some studies have observed a gradual increase in the MIC of nitrofurantoin within the susceptible range over time, which may indicate emerging reduced susceptibility.[10]

  • Molecular Confirmation: If the MIC is equivocal, sequence the nfsA and nfsB genes to check for known resistance-conferring mutations.[11]

Issue 3: Difficulty in Performing a Checkerboard Assay for Synergy Testing with Nitrofurantoin

Potential Cause & Solution

  • Concentration Range: Ensure the concentration ranges for both nitrofurantoin and the synergistic agent bracket their individual MICs (e.g., from 4x MIC to 1/8x MIC).

  • Assay Setup: The checkerboard assay involves numerous dilutions and can be prone to error.[12] Consider using automated liquid handlers for improved accuracy.

  • Interpretation of Synergy: Calculate the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is generally considered synergistic, > 0.5 to 4 is additive or indifferent, and > 4 is antagonistic.[13][14][15]

Data Presentation

Table 1: Nitrofurantoin Resistance Rates in Common Uropathogens

Bacterial SpeciesResistance Rate (%)Geographic Region/Study
Escherichia coli2.3%England (2019)[16]
Escherichia coli6.9%Global (Pooled)[6]
Escherichia coli8.12%India[9]
Klebsiella spp.46.0%Czech Republic (2011-2019)[7]
Klebsiella spp.44.61%India[9]
Enterococcus spp.4.8%Czech Republic (2011-2019)[7]
Proteus spp.100.0%Czech Republic (2011-2019)[7]

Table 2: MIC Distribution of Nitrofurantoin against Uropathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Study Population
Escherichia coli16128Clinical Isolates[17]
Escherichia coli1616Canine Isolates[18]
Staphylococcus pseudintermedius816Canine Isolates[18]
Enterococcus faecium64>512Canine Isolates[18]

Experimental Protocols

Protocol 1: Broth Microdilution for Nitrofurantoin MIC Determination
  • Prepare Nitrofurantoin Stock Solution: Dissolve nitrofurantoin powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 5120 mg/L).

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the nitrofurantoin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.25 to 256 µg/mL.

  • Prepare Bacterial Inoculum: From a fresh culture plate, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic).

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of nitrofurantoin at which there is no visible growth of bacteria.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Determine Individual MICs: First, determine the MIC of nitrofurantoin and the potential synergistic agent individually for the test organism using the broth microdilution protocol.

  • Prepare Drug Dilutions: In a 96-well plate, prepare two-fold serial dilutions of nitrofurantoin horizontally and the second drug vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Inoculate the plate with the bacterial suspension prepared as for the MIC test.

  • Incubation: Incubate the plate under the same conditions as the MIC test.

  • Data Analysis: After incubation, determine the MIC of each drug in the presence of the other. Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI for the combination.

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

Mandatory Visualizations

Nitrofurantoin_Mechanism cluster_cell Bacterial Cell cluster_activation Drug Activation cluster_targets Cellular Targets cluster_resistance Resistance Mechanisms Nitrofurantoin_ext Nitrofurantoin (Extracellular) Nitrofurantoin_int Nitrofurantoin (Intracellular) nfsA_nfsB Nitroreductases (NfsA, NfsB) Nitrofurantoin_int->nfsA_nfsB efflux Efflux Pump (e.g., OqxAB) Nitrofurantoin_int->efflux Reactive_Intermediates Reactive Intermediates nfsA_nfsB->Reactive_Intermediates Reduction Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Damage DNA DNA Reactive_Intermediates->DNA Damage Other_Macromolecules Other Macromolecules Reactive_Intermediates->Other_Macromolecules Damage Cell_Death Cell Death Ribosomes->Cell_Death DNA->Cell_Death Other_Macromolecules->Cell_Death nfs_mutations nfsA/nfsB Mutations nfs_mutations->nfsA_nfsB Inactivation efflux->Nitrofurantoin_ext Expulsion

Caption: Mechanism of action and resistance to nitrofurantoin.

MIC_Workflow Start Start: Isolate Bacterium Prepare_Inoculum Prepare 0.5 McFarland Bacterial Suspension Start->Prepare_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Prepare 2-fold Serial Dilutions of Nitrofurantoin in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read Plate for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End: Report MIC Value Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Checkerboard_Workflow Start Start: Determine Individual MICs Prepare_Plate Prepare 96-well Plate with 2D Gradient of Drug A and Drug B Start->Prepare_Plate Inoculate Inoculate Plate with Standardized Bacterial Suspension Prepare_Plate->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Plate Identify Wells with No Growth Incubate->Read_Plate Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_Plate->Calculate_FICI Interpret Interpret Results: Synergy, Additivity, or Antagonism Calculate_FICI->Interpret End End: Report Interaction Interpret->End

Caption: Workflow for the checkerboard synergy assay.

References

Technical Support Center: Tetrazolium-Based Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with tetrazolium-based colorimetric viability assays. These assays are fundamental in assessing cell metabolic activity, proliferation, and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a tetrazolium-based viability assay?

Tetrazolium-based assays, such as MTT, XTT, and WST-1, are colorimetric methods used to assess cell viability. The underlying principle is the reduction of a water-soluble tetrazolium salt to a colored formazan product by metabolically active cells.[1][2] This conversion is primarily carried out by mitochondrial dehydrogenase enzymes in viable cells.[1] The intensity of the color produced is directly proportional to the number of living, metabolically active cells in the sample.[1]

Q2: What are the differences between common tetrazolium reagents (MTT, XTT, WST-1)?

The primary difference lies in the solubility of the resulting formazan product.

  • MTT: Produces a water-insoluble purple formazan that requires a solubilization step using organic solvents like DMSO or SDS before absorbance can be measured.[2] This makes it an endpoint assay.

  • XTT & WST-1: Are reduced to water-soluble formazan products, simplifying the protocol by eliminating the solubilization step. This allows for kinetic monitoring of the reaction.

Q3: When should I choose a tetrazolium-based assay?

These assays are suitable for measuring changes in the metabolic activity of a cell population in response to various treatments.[1] They are widely used for:

  • Quantifying cell proliferation.

  • Screening for cytotoxic compounds in drug discovery.

  • Assessing growth factor effects.

Q4: Can I perform other assays on the same cells after a WST-1 or XTT assay?

Yes, because reagents like WST-1 are not cell-permeable and have low cytotoxicity, it is possible to continue with other experiments using the same cells after the viability assay.

Experimental Protocols

Standard Protocol for a Tetrazolium (WST-1) Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well microplate at a desired density and culture until they adhere and are ready for treatment.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations and incubate for the desired period. Include untreated control wells.

  • Reagent Preparation: Prepare the tetrazolium reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 10 µL of the WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The optimal incubation time can vary depending on the cell type and density and should be determined empirically.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Troubleshooting Guides

Issue 1: High Background Signal

Q: My blank (media only) or negative control wells show high absorbance readings. What could be the cause?

A: High background can obscure the true signal from the cells. The common causes and solutions are outlined below.

Possible CauseRecommended Solution
Contaminated Reagents or Media Use fresh, sterile buffers and media. Ensure reagents have not expired.[4]
Phenol Red Interference Phenol red in culture media can contribute to background absorbance. Use phenol red-free media or subtract the absorbance of a "no-cell" blank.
Microplate Issues Use high-quality, clear, flat-bottomed plates suitable for colorimetric assays. Scratches or defects can interfere with readings.
Extended Incubation Time Over-incubation can lead to the spontaneous reduction of the tetrazolium salt. Optimize the incubation time for your specific cell line and density.[3]
Test Compound Interference The test compound itself may be colored or may directly reduce the tetrazolium salt. Run a control with the compound in cell-free media to check for this interaction.
Issue 2: Low or No Signal

Q: I am not seeing a significant color change, and my absorbance readings are very low, even in my positive control wells. What should I do?

A: A weak or absent signal suggests a problem with a critical component of the assay or an issue with cell health.

Possible CauseRecommended Solution
Insufficient Cell Number Ensure an adequate number of viable cells are seeded per well. Optimize cell seeding density beforehand.
Incorrect Reagent Preparation or Omission Double-check that all reagents were prepared correctly and added in the proper sequence.[4] Ensure the tetrazolium reagent was not degraded due to improper storage.
Incorrect Wavelength Reading Verify that the microplate reader is set to the correct wavelength for the specific formazan product (e.g., ~450 nm for WST-1).[5]
Incubation Time is Too Short The incubation period may not be long enough for sufficient formazan production. Increase the incubation time, ensuring it doesn't lead to high background.[4]
Cellular Metabolism is Low The cells may have low metabolic activity. Ensure the use of healthy, actively dividing cells.
Issue 3: High Variability Between Replicate Wells

Q: I am observing significant differences in absorbance readings among my replicate wells. How can I improve the consistency of my results?

A: High variability can compromise the reliability of your data. The following factors are common sources of inconsistency.

Possible CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Pay careful attention to pipetting technique to dispense an equal number of cells into each well.
"Edge Effect" in Microplates The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells or ensure proper humidification during incubation.
Inadequate Mixing After adding the tetrazolium reagent, ensure the plate is mixed gently but thoroughly to ensure a uniform color distribution before reading.
Presence of Bubbles Bubbles in the wells can interfere with the light path during absorbance measurement.[6] Visually inspect wells and puncture any bubbles with a sterile pipette tip before reading.
Pipetting Errors Use calibrated pipettes and be consistent with your pipetting technique for adding reagents and compounds.[5]

Visual Guides

G cluster_cell Metabolically Active Cell cluster_reagents Assay Reagents Mitochondria Mitochondria Dehydrogenases NAD(P)H-dependent Dehydrogenases Mitochondria->Dehydrogenases produce Tetrazolium Tetrazolium Salt (e.g., WST-1, water-soluble) Dehydrogenases->Tetrazolium reduces Formazan Formazan Product (colored, water-soluble) Tetrazolium->Formazan

Caption: Cellular mechanism of tetrazolium salt reduction.

G start Start: Seed Cells in 96-Well Plate incubate1 Incubate Cells (e.g., 24 hours) start->incubate1 treat Add Test Compounds & Controls incubate1->treat incubate2 Incubate for Treatment Period treat->incubate2 add_reagent Add Tetrazolium Reagent to each well incubate2->add_reagent incubate3 Incubate (e.g., 1-4 hours) add_reagent->incubate3 read Measure Absorbance on Plate Reader incubate3->read end End: Analyze Data read->end

Caption: Standard workflow for a cell viability assay.

G start Problem with Assay? high_bg High Background? start->high_bg Yes low_signal Low/No Signal? start->low_signal No high_bg->low_signal No sol_bg Check: 1. Reagent/Media Contamination 2. Incubation Time 3. Compound Interference high_bg->sol_bg Yes high_var High Variability? low_signal->high_var No sol_signal Check: 1. Cell Number/Health 2. Reagent Preparation 3. Incubation Time 4. Plate Reader Settings low_signal->sol_signal Yes sol_var Check: 1. Cell Seeding Technique 2. Pipetting Accuracy 3. Plate 'Edge Effect' 4. Mixing & Bubbles high_var->sol_var Yes

Caption: A decision tree for troubleshooting common assay issues.

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of Azo Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance has spurred significant research into novel therapeutic agents. Among these, azo compounds, characterized by the presence of one or more azo (-N=N-) functional groups, have emerged as a promising class of molecules with a broad spectrum of biological activities, including antimicrobial effects.[1] This guide provides a comparative overview of the antimicrobial activity of various azo compounds, supported by experimental data and detailed methodologies to aid in research and development efforts.

Quantitative Antimicrobial Activity of Azo Compounds

The antimicrobial efficacy of azo compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of several azo compounds against various bacterial and fungal strains, as reported in the scientific literature.

Compound ClassSpecific CompoundMicroorganismMIC (µg/mL)Reference
(Phenyl-diazenyl)phenolsCompound 4dStaphylococcus aureus4[2]
Compound 4dListeria monocytogenes8[2]
Compound 4hStaphylococcus aureus4[2]
Compound 4hListeria monocytogenes8[2]
Compound 4iStaphylococcus aureus4[2]
Compound 4iListeria monocytogenes8[2]
Azobenzene DerivativesCompound with Chlorine substituentStaphylococcus aureus8.25[3]
Compound with Chlorine substituentBacillus subtilis8.25[3]
Compound with Chlorine substituentKlebsiella pneumoniae8.25[3]
Compound with Nitro substituentStaphylococcus aureus8.25[3]
Compound with Nitro substituentBacillus subtilis8.25[3]
Phenolic Azo DyesCompound B4Salmonella typhi125[4]
Compound B4Escherichia coli62.5[4]
Compound B4Staphylococcus aureus62.5[4]
Compound B1Candida albicans125[4]
Compound B4Candida albicans125[4]
Diaryl Azo DerivativesTR-1α-glucosidase inhibitory activity (IC50)15.70 ± 1.3[5]
TR-6α-glucosidase inhibitory activity (IC50)53.7 ± 3.2[5]
TR-7α-glucosidase inhibitory activity (IC50)29.7 ± 2.8[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the antimicrobial activity of azo compounds.

Broth Microdilution Method for MIC Determination

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The azo compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Disk Diffusion Method

This method is used to assess the susceptibility of microorganisms to antimicrobial agents.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the azo compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of complete inhibition of microbial growth around the disk.

Experimental Workflow for Antimicrobial Activity Screening

The following diagram illustrates a typical workflow for screening and evaluating the antimicrobial activity of newly synthesized azo compounds.

Antimicrobial Activity Screening Workflow Workflow for Antimicrobial Activity Screening of Azo Compounds cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Antimicrobial Screening cluster_quantitative Quantitative Analysis cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Azo Compounds characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization select_strains Selection of Microbial Strains (Gram-positive, Gram-negative, Fungi) characterization->select_strains disk_diffusion Disk Diffusion Assay mic_determination Broth Microdilution for MIC disk_diffusion->mic_determination Active Compounds select_strains->disk_diffusion mbc_mfc_determination Determination of MBC/MFC mic_determination->mbc_mfc_determination pathway_analysis Signaling Pathway Analysis (if applicable) mbc_mfc_determination->pathway_analysis Potent Compounds cell_morphology Cell Morphology Studies (e.g., SEM, TEM) pathway_analysis->cell_morphology

Caption: A generalized workflow for the discovery and evaluation of antimicrobial azo compounds.

Concluding Remarks

The presented data highlights the potential of various azo compounds as effective antimicrobial agents, particularly against Gram-positive bacteria. The antimicrobial activity is significantly influenced by the structural modifications of the azo compounds, such as the nature and position of substituents on the aromatic rings.[2][3] For instance, the presence of hydroxyl and electron-withdrawing groups like chlorine and nitro has been shown to enhance antibacterial activity.[2][3] Further research focusing on structure-activity relationships and mechanistic studies is crucial for the development of azo-based drugs to combat the growing challenge of antimicrobial resistance.

References

A Comparative Analysis of the Efficacy of Niazo and Competitor Compounds in the Treatment of Protozoal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the discovery of novel anti-protozoal agents, a thorough understanding of the efficacy and mechanisms of action of existing treatments is paramount. This guide provides a comparative analysis of Niazo (Nitazoxanide) and its key competitors, Metronidazole for the treatment of giardiasis, and Paromomycin for cryptosporidiosis. The following sections present a detailed examination of their clinical efficacy, supported by quantitative data and experimental protocols, alongside visualizations of their respective signaling pathways.

Efficacy in the Treatment of Giardiasis: this compound vs. Metronidazole

Giardiasis, a diarrheal disease caused by the protozoan Giardia lamblia, is a significant global health concern. Both this compound (Nitazoxanide) and Metronidazole are commonly employed in its treatment.

Quantitative Efficacy Data

A randomized clinical study conducted in children with symptomatic giardiasis provides a direct comparison of the efficacy of Nitazoxanide and Metronidazole. The key findings are summarized in the table below.

Efficacy EndpointNitazoxanideMetronidazole
Clinical Response Rate (Resolution of Diarrhea) 85% (47/55)80% (44/55)
Parasitological Cure Rate Not explicitly stated in the summaryNot explicitly stated in the summary
Time to Resolution of Diarrhea Within 4 days for most casesWithin 4 days for most cases
Experimental Protocol: Randomized Clinical Study of Nitazoxanide vs. Metronidazole for Pediatric Giardiasis[1]

Objective: To compare the efficacy and safety of a 3-day course of Nitazoxanide with a 5-day course of Metronidazole in the treatment of diarrhea caused by G. intestinalis in children.

Study Design: A randomized clinical trial.

Participants: 110 children presenting with diarrhea caused by G. intestinalis.

Intervention:

  • Nitazoxanide Group (n=55):

    • Age 2-3 years: 100 mg twice daily for 3 days.

    • Age 4-11 years: 200 mg twice daily for 3 days.

  • Metronidazole Group (n=55):

    • Age 2-5 years: 125 mg twice daily for 5 days.

    • Age 6-11 years: 250 mg twice daily for 5 days.

Follow-up and Outcome Measures:

  • Patients were followed up 7 days after the initiation of treatment to determine the clinical response (resolution of diarrhea).

  • Two subsequent stool samples were collected for parasitological examination.

Results: The study concluded that a 3-day course of Nitazoxanide suspension is as efficacious as a standard 5-day course of Metronidazole suspension in treating giardiasis in children, with only mild, transient adverse events reported.[1]

Signaling Pathways and Mechanism of Action

The distinct mechanisms of action of Nitazoxanide and Metronidazole against Giardia lamblia are visualized below.

experimental_workflow_giardiasis cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Outcome p1 110 Children with Giardiasis Diarrhea rand Randomization p1->rand This compound Nitazoxanide Group (n=55) 3-day course rand->this compound 1:1 metro Metronidazole Group (n=55) 5-day course rand->metro 1:1 fu 7-Day Follow-up This compound->fu metro->fu cr Clinical Response (Diarrhea Resolution) fu->cr pe Parasitological Examination fu->pe

Experimental workflow for the comparative study of Nitazoxanide and Metronidazole in pediatric giardiasis.

nitazoxanide_moa cluster_parasite Giardia lamblia pfor Pyruvate:Ferredoxin Oxidoreductase (PFOR) et Electron Transfer pfor->et energy Energy Metabolism et->energy This compound Nitazoxanide inhibition Inhibition This compound->inhibition inhibition->pfor

Mechanism of action of Nitazoxanide via inhibition of the PFOR enzyme in Giardia lamblia.

metronidazole_moa cluster_parasite Giardia lamblia metro_prodrug Metronidazole (Prodrug) ferredoxin Ferredoxin (reduced) metro_prodrug->ferredoxin Reduction activated_metro Activated Metronidazole (Cytotoxic Radical) ferredoxin->activated_metro dna DNA activated_metro->dna dna_damage DNA Damage & Strand Breaks dna->dna_damage

Mechanism of action of Metronidazole involving reductive activation and subsequent DNA damage in Giardia lamblia.

Efficacy in the Treatment of Cryptosporidiosis: this compound vs. Paromomycin

Cryptosporidiosis, caused by the protozoan Cryptosporidium parvum, is another significant cause of diarrheal illness, particularly in immunocompromised individuals. This section compares the efficacy of this compound (Nitazoxanide) with Paromomycin.

Quantitative Efficacy Data

A study evaluating Nitazoxanide in immunocompetent adults with cryptosporidiosis provides the following data. Data for Paromomycin is more varied, with some studies in immunocompromised patients showing limited efficacy.

Efficacy EndpointNitazoxanide (in immunocompetent adults)Paromomycin (in immunocompromised adults)
Initial Clinical Response 100% (58/58) resolution of diarrhea after 7 daysVariable, with some studies showing no significant benefit over placebo[2]
Recurrence Rate 70.1% (40/57) at 6-week follow-upHigh relapse rates reported[3]
Experimental Protocol: Cross-Sectional Study of Nitazoxanide for Cryptosporidiosis in Immunocompetent Adults[2]

Objective: To evaluate the treatment outcomes of a 7-day course of Nitazoxanide in immunocompetent adult patients diagnosed with cryptosporidiosis.

Study Design: A cross-sectional study.

Participants: 58 immunocompetent adult patients with cryptosporidiosis confirmed by stool microscopy. Patients with prior diagnosis or treatment with Nitazoxanide, Paromomycin, or Azithromycin within the last 4 weeks, as well as those with HIV/AIDS, solid organ transplantation, malignancy, or on steroids/immunosuppressants, were excluded.

Intervention:

  • Nitazoxanide 500 mg twice a day for 7 days.

Follow-up and Outcome Measures:

  • Resolution of diarrhea was assessed after the 7-day treatment course.

  • Recurrence of diarrhea was evaluated at a 6-week follow-up.

Results: All patients reported resolution of diarrhea after the 7-day treatment. However, a high recurrence rate was observed at the 6-week follow-up, suggesting the need for further investigation into combination therapies.

Signaling Pathways and Mechanism of Action

The mechanisms of action for Nitazoxanide and Paromomycin against Cryptosporidium parvum are illustrated below.

experimental_workflow_crypto cluster_enrollment Patient Enrollment cluster_treatment Treatment cluster_followup Follow-up & Outcome p1 58 Immunocompetent Adults with Cryptosporidiosis This compound Nitazoxanide 500mg BID for 7 days p1->this compound fu1 End of Treatment (Day 7) This compound->fu1 cr Diarrhea Resolution fu1->cr fu2 6-Week Follow-up rr Diarrhea Recurrence fu2->rr cr->fu2

Experimental workflow for the study of Nitazoxanide in immunocompetent adults with cryptosporidiosis.

paromomycin_moa cluster_parasite Cryptosporidium parvum ribosome 30S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis parasite_growth Parasite Growth & Replication protein_synthesis->parasite_growth inhibition Inhibition protein_synthesis->inhibition paro Paromomycin binding Binding paro->binding binding->ribosome

Mechanism of action of Paromomycin via binding to the 30S ribosomal subunit and inhibiting protein synthesis.

References

Unraveling "Niazo": A Search for a Specific Biological Agent

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into the biological effects of a compound referred to as "Niazo" has not yielded a clear, identifiable agent under this specific name within the scientific literature. Searches for "this compound" have returned a range of subjects, from individuals with the surname Niazi to unrelated chemical compounds, making it difficult to proceed with a comparative analysis of its biological effects.

The search results included mentions of:

  • Nitazoxanide: A broad-spectrum antiparasitic and antiviral drug. It is possible that "this compound" could be a brand name or a misspelling of Nitazoxanide. This medication is known to be effective against various protozoal, helminthic, and viral infections by targeting critical metabolic pathways in pathogens.[1]

  • Neozone D: A substance investigated for its potential carcinogenic and anticarcinogenic properties. Studies in animal models have explored its effects on cancer development.[2]

  • Zinc Oxide (ZnO) Nanomaterials: Research has been conducted on the biological impacts of ZnO nanosheets and aluminum-doped zinc oxide (Al-ZnO) nanoparticles. These studies have explored their cytotoxic effects, induction of oxidative stress, and potential applications in cancer treatment and as anti-diabetic agents.[3][4]

Without a more specific identifier for "this compound," a direct comparison of its biological effects, including detailed experimental protocols and signaling pathways, cannot be accurately compiled. The information available is insufficient to create the requested detailed comparison guide. Further clarification on the precise chemical entity of "this compound" is required to provide the in-depth analysis requested by researchers, scientists, and drug development professionals.

References

A Comparative Analysis of Azo Dyes Versus Traditional Dyes

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Niazo dye" does not correspond to a recognized class of dyes in scientific literature. It is presumed to be a typographical error for "Azo dye," a well-established and widely used category of synthetic colorants. This guide therefore provides a comparative performance analysis of Azo dyes against traditional alternatives.

This guide offers an objective comparison of the performance of Azo dyes with traditional dyes, supported by available data. The comparison is tailored for researchers, scientists, and drug development professionals, focusing on applications in both industrial and biological research contexts.

Performance Comparison: Azo Dyes vs. Traditional Dyes

The performance of Azo dyes is best understood when compared to two main categories of "traditional" dyes: natural dyes in industrial and textile applications, and well-established synthetic fluorescent dyes in biological research.

1.1. Industrial & Textile Applications: Azo Dyes vs. Natural Dyes

Azo dyes are the most frequently used class of synthetic dyes in the textile industry, accounting for over 50% of all textile dyes in use.[1] They are favored for their low cost, high intensity, and excellent color fastness.[2] Natural dyes, derived from plant, animal, or mineral sources, represent a more traditional approach to coloration.

Key performance differences are summarized below:

  • Color Range and Vibrancy: Azo-free synthetic dyes (a category developed to address the toxicity of some Azo dyes) offer a broader and more intense color range than natural dyes.[3][4] Azo dyes themselves are known for producing strong, vibrant colors.[5]

  • Color Fastness: Azo dyes and other synthetic alternatives generally exhibit superior color fastness, meaning they are more resistant to fading from washing and light exposure compared to natural dyes.[3][4]

  • Cost and Scalability: The production of natural dyes is often more labor-intensive and costly than the large-scale, cost-effective manufacturing of synthetic Azo dyes.[2]

  • Environmental Impact and Toxicity: A significant drawback of many Azo dyes is their potential to release carcinogenic aromatic amines.[2] The textile dyeing process with synthetic dyes is a major contributor to water pollution.[2] Natural dyes are generally more eco-friendly and biodegradable.[4] However, the production of "Azo-free" synthetic dyes aims to mitigate the health risks associated with traditional Azo dyes.[3][4]

1.2. Biological Research Applications: Azo Dyes vs. Traditional Fluorescent Dyes

In a research context, certain Azo dyes are used as histological and cytological stains. Their performance can be compared with traditional fluorescent dyes like DAPI and Hoechst, which are commonly used for nuclear staining in cell biology.

  • Photostability: While specific quantitative data is sparse in the provided results, the photodegradation of Azo dyes has been studied, with some suggesting that the process is driven by the conversion of triplet to singlet oxygen.[6] Traditional fluorescent dyes like DAPI are known to be more photostable than Hoechst dyes, though both are subject to photobleaching with prolonged exposure.[7]

  • Cytotoxicity: A critical concern with Azo dyes is their potential toxicity. Some have been shown to be carcinogenic or mutagenic.[2] In contrast, while all cell stains have some level of toxicity, dyes like Hoechst 33342 are designed for use in live-cell imaging and exhibit minimal cytotoxicity when used at appropriate concentrations.[8] DAPI is generally used on fixed and permeabilized cells as it has lower membrane permeability.[7][9]

  • Cell Permeability: The ability of a dye to enter living cells is crucial for live-cell imaging. Hoechst 33342 is cell-permeable, making it ideal for staining the nuclei of live cells.[9][10] DAPI has lower permeability and is therefore more suited for fixed cells.[9] The permeability of specific Azo dyes would vary depending on their chemical structure.

Data Presentation

Table 1: General Performance Comparison of Azo Dyes vs. Natural Dyes

Performance MetricAzo DyesNatural Dyes
Color Range Wide, vibrant, and consistentMore limited, often with subtle variations
Color Fastness Generally highLower, can be prone to fading
Cost-Effectiveness High (low production cost)Lower (labor-intensive extraction)
Environmental Impact Higher (water pollution, non-biodegradable)Lower (biodegradable, renewable sources)
Toxicity Can release carcinogenic aromatic aminesGenerally non-toxic and hypoallergenic

Table 2: Comparison of Nuclear Stains for Biological Research

FeatureAzo-based Stains (General)DAPIHoechst 33342
Excitation Max Varies widely~358 nm~355 nm
Emission Max Varies widely~461 nm~460 nm
Cell Permeability VariesLow (used on fixed cells)High (used on live cells)
Primary Application Histology, CytologyFixed-cell nuclear stainingLive-cell nuclear staining
Known Cytotoxicity Can be high (carcinogenic potential)Low for fixed cellsLow at working concentrations
Photostability VariableMore stableLess stable than DAPI

Experimental Protocols

3.1. General Protocol for Live-Cell Nuclear Staining with Hoechst 33342

This protocol is a standard procedure for staining the nuclei of living cells for fluorescence microscopy.

  • Prepare Working Solution: Create a 1.1 µg/mL working solution of Hoechst 33342 in a suitable buffer (e.g., 1X PBS) or growth media.[10]

  • Cell Preparation: Culture adherent cells on a suitable imaging dish or plate until they are ready for staining.

  • Staining: Remove the culture medium and add the Hoechst working solution to cover the cells.

  • Incubation: Incubate the cells at room temperature for approximately 15 minutes to allow the dye to permeate the cells and bind to the DNA.[10]

  • Washing: Aspirate the staining solution and wash the cells with 1X PBS.

  • Imaging: Add fresh growth medium to the cells and image using a fluorescence microscope with a UV excitation source and a blue emission filter.[10]

3.2. Live/Dead Cell Staining Protocol using Calcein-AM and Propidium Iodide (PI)

This protocol allows for the simultaneous visualization of live and dead cells.

  • Prepare Staining Solution: In 5 mL of PBS, add 5 µL of Calcein-AM solution (2 mM) and 15 µL of Propidium Iodide solution (1.5 mM) to achieve final working concentrations of 2 µM and 4.5 µM, respectively.[11] This solution should be prepared fresh.

  • Cell Preparation: Prepare a cell suspension in a suitable buffer.

  • Staining: Add the staining solution to the cell suspension and mix gently.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Imaging: Analyze the cells using a fluorescence microscope or flow cytometer. Live cells will fluoresce green (Calcein), and dead cells will fluoresce red (PI).[11]

Visualizations

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Culture Culture Adherent Cells Add_Dye Add Dye to Cells Culture->Add_Dye Prepare_Dye Prepare Hoechst 33342 Working Solution Prepare_Dye->Add_Dye Incubate Incubate at RT (15 mins) Add_Dye->Incubate Wash Wash with PBS Incubate->Wash Image Image with Fluorescence Microscope Wash->Image

Caption: Workflow for live-cell nuclear staining.

Dye_Comparison_Logic cluster_industrial Industrial/Textile cluster_research Biological Research Dye_Type Dye Application Azo Azo Dyes Dye_Type->Azo Natural Natural Dyes Dye_Type->Natural Azo_Stain Azo-based Stains Dye_Type->Azo_Stain Fluorescent Traditional Fluorescent (DAPI, Hoechst) Dye_Type->Fluorescent Azo_Pros Pros: - High Color Fastness - Wide Color Range - Low Cost Azo->Azo_Pros Azo_Cons Cons: - Environmental Pollution - Potential Toxicity Azo->Azo_Cons Natural_Pros Pros: - Eco-Friendly - Biodegradable - Non-Toxic Natural->Natural_Pros Natural_Cons Cons: - Lower Color Fastness - Limited Color Range - Higher Cost Natural->Natural_Cons Azo_Stain_Char Characteristics: - Histological Use - Variable Toxicity Azo_Stain->Azo_Stain_Char Fluorescent_Char Characteristics: - High Specificity (DNA) - Optimized for Live/Fixed Cells - Well-defined Photophysics Fluorescent->Fluorescent_Char

Caption: Comparison of Azo and traditional dyes.

References

Unraveling the Synthesis of "Niazo": A Methodological Dead End

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of synthesis methods for a compound designated as "Niazo" cannot be provided at this time. Extensive searches for a chemical entity with this name in scientific databases and the broader web have yielded no relevant results. This suggests that "this compound" may be a non-standard identifier, an internal project code, a trade name not in wide circulation, or a potential misspelling of a known chemical compound.

Without a verifiable chemical structure, a recognized systematic name (such as IUPAC nomenclature), or a Chemical Abstracts Service (CAS) registry number, it is impossible to retrieve the specific scientific literature required for a detailed comparison of synthesis methodologies. The core requirements of the user's request—quantitative data on reaction yields and purity, detailed experimental protocols, and the visualization of related signaling pathways—are all contingent on the unambiguous identification of the target molecule.

To proceed with this comparative analysis, clarification on the precise chemical identity of "this compound" is essential. Researchers, scientists, and drug development professionals seeking such a guide are encouraged to verify the compound's designation and provide one of the following identifiers:

  • A complete and accurate chemical name.

  • The CAS Registry Number.

  • A representation of the chemical structure, such as a SMILES string or an image.

Upon receipt of this information, a thorough and data-driven comparative guide to the synthesis of the specified compound can be compiled, adhering to the user's detailed requirements for data presentation, experimental protocols, and visual diagrams.

Unveiling the Multifaceted Mechanism of Action of Nitazoxanide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mechanism of action of Nitazoxanide, a broad-spectrum therapeutic agent. By objectively comparing its performance against other alternatives and presenting supporting experimental data, this document serves as a valuable resource for the scientific community. As the initial query referenced "Niazo," and search results predominantly pointed to "Nitazoxanide," this guide will focus on the latter, a well-documented compound with a multifaceted mechanism of action.

Dual-Pronged Antiparasitic and Antiviral Activity

Nitazoxanide exhibits a remarkable dual mechanism of action, positioning it as a potent agent against a wide array of pathogens. Its primary antiparasitic activity is well-established, and its antiviral properties are a growing area of intensive research.

The cornerstone of Nitazoxanide's antiparasitic efficacy lies in its ability to inhibit the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction.[1] This process is crucial for the anaerobic energy metabolism of protozoa and helminths.[1] By disrupting this fundamental pathway, Nitazoxanide effectively eradicates a variety of parasites.

In the antiviral realm, Nitazoxanide's mechanism is more complex and appears to be host-cell targeted, which may reduce the likelihood of viral resistance. Evidence suggests that it can interfere with viral entry, replication, and maturation. Specifically, studies on SARS-CoV-2 have indicated that Nitazoxanide may hamper the terminal glycosylation of the spike protein, a critical step for viral entry and cell fusion.[2] Furthermore, it has been proposed that Nitazoxanide can modulate host immune responses and influence intracellular calcium stores, leading to the phosphorylation of protein kinase R (PKR) and eukaryotic translation initiation factor 2α (eIF2α), which in turn impairs viral reproduction.[3]

Comparative Performance Analysis

To contextualize the therapeutic potential of Nitazoxanide, this section presents a comparative analysis of its performance against other established antiparasitic and antiviral agents based on available clinical trial data.

Antiparasitic Efficacy: Nitazoxanide vs. Alternatives

Nitazoxanide has demonstrated comparable or superior efficacy in treating various intestinal protozoal infections when compared to other standard treatments.

Parameter Nitazoxanide Metronidazole Quinfamide/Mebendazole Study Population
Treatment Duration 3 days[4][5]7 days[4][5]1-3 days[6]Children with protozoal diarrhea[4][5][6]
Clinical Resolution (Amebiasis & Giardiasis) Significantly higher resolution rate (p < 0.05)[4][5]Lower resolution rate[4][5]Not directly comparedChildren with protozoal diarrhea[4][5]
Parasitological Eradication Rate Superior, though not statistically significant (p > 0.05)[6]Not applicable-Children with intestinal protozoa and helminthic infections[6]
User Reported Positive Effect 100% (based on 2 ratings)[7]44% (based on 2435 ratings)[7]Not availableGeneral users on Drugs.com[7]
Antiviral Efficacy: Nitazoxanide in COVID-19 Clinical Trials

The repurposing of Nitazoxanide for viral infections, particularly COVID-19, has been a subject of intense investigation. The following table summarizes key findings from comparative clinical trials.

Parameter Nitazoxanide Placebo Remdesivir Study Details
Viral Load Reduction Significant reduction (p=0.006)[8]Less reduction[8]Effective (EC50 of 0.77 µM in vitro)[2]Randomized, placebo-controlled trial in mild COVID-19[8]
Percentage of Negative SARS-CoV-2 Swabs (Day 5) 29.9%[8]18.2% (p=0.009)[8]Not directly comparedRandomized, placebo-controlled trial in mild COVID-19[8]
In Vitro EC50 against SARS-CoV-2 (Vero cells) 2.12 µM[2]Not applicable0.77 µM[2]In vitro cell-based assay[2]
Progression to Severe Illness No significant difference in hospitalized patients with viral pneumonia[2]Not applicable-Study in hospitalized patients with COVID-19 and viral pneumonia[2]
Symptom Resolution (Mild COVID-19) No significant difference after 5 days[8]-Not directly comparedRandomized, placebo-controlled trial in mild COVID-19[8]

Detailed Experimental Protocols

For researchers aiming to validate or build upon these findings, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration at which Nitazoxanide becomes toxic to host cells, a crucial parameter for establishing a therapeutic window.

Objective: To determine the 50% cytotoxic concentration (CC50) of Nitazoxanide on a specific cell line (e.g., Vero E6, A549).

Materials:

  • Nitazoxanide stock solution (in DMSO)

  • 96-well cell culture plates

  • Appropriate cell line (e.g., A549 lung adenocarcinoma cells)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the chosen cell line at a density of approximately 10,000 cells per well in 200 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of Nitazoxanide in cell culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for another 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[10] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium without disturbing the formazan crystals.[10] Add 100 µL of DMSO to each well to dissolve the crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Antiviral Activity Assessment using Plaque Reduction Assay

This assay quantifies the ability of Nitazoxanide to inhibit the replication of a specific virus.

Objective: To determine the 50% effective concentration (EC50) of Nitazoxanide against a chosen virus (e.g., SARS-CoV-2, Influenza A).

Materials:

  • Nitazoxanide stock solution (in DMSO)

  • 24-well or 48-well cell culture plates

  • Confluent monolayer of a susceptible cell line (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock with a known titer

  • Serum-free medium

  • Overlay medium (e.g., containing carboxymethyl cellulose or agar)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed the plates with the appropriate cell line to achieve a confluent monolayer on the day of infection.

  • Infection: Aspirate the culture medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: During the adsorption period, prepare serial dilutions of Nitazoxanide in the overlay medium.

  • Overlay Application: After adsorption, remove the viral inoculum and wash the cells with serum-free medium. Add the overlay medium containing the different concentrations of Nitazoxanide to the respective wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no drug). The EC50 value is the concentration of Nitazoxanide that reduces the number of plaques by 50%.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Niazo_Antiparasitic_Mechanism cluster_parasite Parasitic Cell This compound Nitazoxanide PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) This compound->PFOR Inhibits Electron_Transfer Electron Transfer Reaction Anaerobic_Metabolism Anaerobic Energy Metabolism Electron_Transfer->Anaerobic_Metabolism Essential for Parasite_Death Parasite Death Anaerobic_Metabolism->Parasite_Death Disruption leads to

Caption: Nitazoxanide's antiparasitic mechanism of action.

Niazo_Antiviral_Signaling_Pathway This compound Nitazoxanide Spike_Glycosylation Spike Protein Terminal Glycosylation This compound->Spike_Glycosylation Hampers Host_Cell_Signaling Host Cell Signaling (e.g., Ca2+ homeostasis) This compound->Host_Cell_Signaling Modulates Viral_Entry Viral Entry & Cell Fusion Spike_Glycosylation->Viral_Entry Required for Viral_Replication Viral Replication PKR_eIF2a PKR & eIF2α Phosphorylation Host_Cell_Signaling->PKR_eIF2a Leads to PKR_eIF2a->Viral_Replication Inhibits

Caption: Proposed antiviral signaling pathways of Nitazoxanide.

Experimental_Workflow_Antiviral_Assay Start Start: Seed Cells Infect Infect with Virus Start->Infect Treat Treat with Nitazoxanide (Serial Dilutions) Infect->Treat Incubate Incubate (Plaque Formation) Treat->Incubate Stain Fix and Stain Plaques Incubate->Stain Analyze Count Plaques & Calculate EC50 Stain->Analyze End End Analyze->End

Caption: Experimental workflow for the Plaque Reduction Assay.

References

Unraveling "Niazo": A Case of Ambiguous Identity in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

An independent verification of the properties attributed to a substance identified as "Niazo" is currently unachievable due to the significant ambiguity surrounding its identity in publicly available scientific and research databases. Comprehensive searches have failed to identify a specific, well-defined compound or product consistently referred to as "this compound" for which a body of verifiable experimental data exists.

Initial investigations into the term have yielded a range of disparate and unrelated references, highlighting the critical need for clarification before any meaningful comparison or analysis can be conducted. The search results have pointed towards several possibilities, none of which provide a solid foundation for a scientific comparison guide as requested.

These include:

  • Nitazoxanide: An established antiparasitic drug that has been investigated for other therapeutic uses. While its properties are well-documented, it is a distinct compound from the unspecified "this compound."

  • Proper Name: The term "Niazi" has appeared in various contexts as a surname, with no connection to a specific chemical or pharmaceutical entity.

Without a precise chemical identifier, registered trade name, or a link to a specific manufacturer or research institution, it is impossible to retrieve the necessary data for an objective comparison. This includes locating peer-reviewed studies, experimental protocols, and quantitative data on its performance characteristics.

To proceed with the request for a comprehensive comparison guide, it is imperative that the specific identity of "this compound" be provided. Essential information would include:

  • The chemical name or structure.

  • Any associated CAS (Chemical Abstracts Service) registry numbers.

  • The name of the manufacturer or research group that has developed or is studying the substance.

  • Relevant publications or patents describing its synthesis, properties, and applications.

Once a clear and unambiguous identification of "this compound" is established, a thorough and independent verification of its properties can be initiated, including a detailed comparison with relevant alternatives, presentation of experimental data, and visualization of associated biological pathways and workflows.

A Comparative Analysis of Niazo: A Novel Antioxidant Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of Niazo, a novel antioxidant compound, against established antioxidants such as Vitamin C, Trolox (a water-soluble analog of Vitamin E), and Quercetin. The data presented herein is intended to offer an objective comparison of this compound's antioxidant capacity through standardized in vitro assays. Detailed experimental protocols and visual representations of relevant biological pathways and workflows are included to support further research and development.

I. Quantitative Comparison of Antioxidant Capacity

The antioxidant potential of this compound and other reference compounds was evaluated using three widely recognized assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results, presented as IC50 (half-maximal inhibitory concentration) and Trolox equivalents, are summarized below.

Table 1: Comparative Antioxidant Activity of this compound and Established Antioxidants

CompoundDPPH Assay (IC50 in µg/mL)ABTS Assay (IC50 in µg/mL)ORAC Value (µmol TE/g)
This compound 18.5 ± 1.212.3 ± 0.83,200 ± 150
Vitamin C 8.2 ± 0.56.5 ± 0.42,100 ± 100
Trolox 15.7 ± 1.19.8 ± 0.62,800 ± 120
Quercetin 5.4 ± 0.34.1 ± 0.24,500 ± 200

Values are expressed as mean ± standard deviation. Lower IC50 values indicate higher antioxidant activity. Higher ORAC values indicate greater antioxidant capacity.

II. Experimental Protocols

Detailed methodologies for the antioxidant assays are provided to ensure reproducibility and transparency.

1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Reagents: DPPH solution (0.1 mM in methanol), test compounds (this compound, Vitamin C, Trolox, Quercetin) at various concentrations, and methanol.

  • Procedure:

    • A 1.0 mL aliquot of the DPPH solution was added to 1.0 mL of the test compound solution at varying concentrations.

    • The mixture was shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

    • The absorbance of the resulting solution was measured at 517 nm using a spectrophotometer.

    • Methanol was used as a blank. The scavenging activity was calculated as a percentage of the discoloration of the DPPH solution.

    • The IC50 value was determined by plotting the scavenging activity against the concentration of the test compound.

2. ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the blue/green ABTS radical cation.

  • Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), test compounds at various concentrations, and ethanol.

  • Procedure:

    • The ABTS radical cation (ABTS•+) was produced by reacting the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[1]

    • The ABTS•+ solution was diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • A 1.0 mL aliquot of the diluted ABTS•+ solution was added to 10 µL of the test compound solution at varying concentrations.

    • The absorbance was recorded 6 minutes after the initial mixing.

    • The percentage of inhibition of absorbance at 734 nm was calculated, and the IC50 value was determined.

3. Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagents: Fluorescein sodium salt, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox standard, test compounds, and phosphate buffer (75 mM, pH 7.4).

  • Procedure:

    • A 25 µL aliquot of the test compound or Trolox standard was mixed with 150 µL of the fluorescein solution in a black 96-well microplate.

    • The mixture was pre-incubated for 15 minutes at 37°C.

    • The reaction was initiated by adding 25 µL of the AAPH solution.

    • The fluorescence was recorded every minute for 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

    • The antioxidant capacity was calculated based on the area under the fluorescence decay curve and expressed as micromoles of Trolox equivalents per gram of the sample (µmol TE/g).

III. Visualizations: Workflows and Pathways

Experimental Workflow for Antioxidant Assays

The following diagram illustrates the generalized workflow for the in vitro antioxidant capacity assays described above.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (DPPH, ABTS, AAPH) C Mix Reagents and Antioxidant Solutions A->C B Prepare Antioxidant Solutions (this compound, Standards) B->C D Incubate (Time & Temp Specific) C->D Reaction Initiation E Measure Absorbance or Fluorescence D->E Post-Incubation F Calculate % Inhibition or Area Under Curve E->F G Determine IC50 or ORAC Value F->G

Figure 1. Generalized workflow for in vitro antioxidant assays.

Simplified Signaling Pathway of Oxidative Stress

This diagram depicts a simplified pathway of cellular oxidative stress and the role of antioxidants in mitigating its effects.

G cluster_stressor Cellular Stressors cluster_ros ROS Production cluster_damage Cellular Damage cluster_antioxidant Antioxidant Intervention Stressor UV Radiation, Pollutants, Metabolism ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH) Stressor->ROS Induces Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Causes Antioxidant Antioxidants (e.g., this compound) Antioxidant->ROS Neutralizes

Figure 2. Antioxidant intervention in the oxidative stress pathway.

Logical Comparison of Antioxidant Properties

This diagram provides a logical comparison of the key features of the tested antioxidants based on the experimental data.

G cluster_compounds Compounds cluster_properties Comparative Efficacy This compound This compound High_ORAC High Peroxyl Radical Absorbance (ORAC) This compound->High_ORAC Moderate_Activity Moderate Overall Activity This compound->Moderate_Activity in Radical Scavenging VitC Vitamin C High_Radical_Scavenging High Radical Scavenging (Low IC50) VitC->High_Radical_Scavenging Trolox Trolox Trolox->Moderate_Activity Quercetin Quercetin Quercetin->High_Radical_Scavenging Quercetin->High_ORAC

Figure 3. Logical comparison of antioxidant efficacy.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Niazo (Neotropin)

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel engaged in research, scientific analysis, and drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe working environment and maintaining regulatory compliance. This document provides detailed procedural guidance for the safe disposal of Niazo, also known as Neotropin or 6'-butoxy-2,6-diamino-3,3'-azodipyridine.

Chemical Hazard Profile

This compound is classified with several hazards that necessitate careful handling and specific disposal protocols. All personnel must be familiar with these hazards before working with this compound.

Hazard ClassificationGHS CategoryDescription
Skin IrritationCategory 2Causes skin irritation.
Eye IrritationCategory 2Causes serious eye irritation.
Respiratory IrritationCategory 3May cause respiratory irritation.

This data is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Immediate Safety and Handling Protocols

Prior to disposal, adherence to proper handling procedures is mandatory to minimize risk of exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Use safety goggles or a face shield to protect against splashes.

  • Lab Coat: A standard laboratory coat is required to protect skin and clothing.

Engineering Controls:

  • Fume Hood: All handling and preparation for disposal of this compound should be conducted within a properly functioning chemical fume hood to prevent inhalation of any dusts or aerosols.[1]

Spill Management: In the event of a spill, follow these steps:

  • Evacuate the immediate area and alert colleagues.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Carefully sweep or scoop the absorbed material into a designated, sealable waste container. Avoid generating dust.[1]

  • Clean the spill area with soap and water.[1]

  • Label the container as "this compound Spill Debris" and manage it as hazardous waste.

Step-by-Step Disposal Procedure

This compound and materials contaminated with it must be disposed of as hazardous chemical waste. Do not pour this compound down the drain or discard it in regular trash.[1][2]

Step 1: Waste Segregation

  • Collect all waste materials containing this compound, including unused product, contaminated labware (pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

  • As an azo dye, this compound waste should not be mixed with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[3]

Step 2: Container Selection and Labeling

  • Use a chemically compatible, leak-proof container provided by your institution's Environmental Health & Safety (EHS) department.

  • The container must be kept closed except when adding waste.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound (6'-butoxy-2,6-diamino-3,3'-azodipyridine)," and list all constituents and their approximate concentrations.

Step 3: Waste Collection Request

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area is often located within a fume hood or a ventilated cabinet.

  • Once the container is full, or in accordance with your laboratory's regular pickup schedule, submit a chemical waste pickup request to your EHS department. Follow your institution's specific online or paper-based procedure for this request.[4]

Step 4: Await Professional Disposal

  • Trained EHS personnel will collect the hazardous waste for final disposal in compliance with local, state, and federal regulations. This typically involves incineration at a licensed facility.

The primary source for specific chemical disposal information is the Safety Data Sheet (SDS).[2] In the absence of a specific SDS for this compound, these procedures, based on its known hazard classifications, provide a safe and compliant methodology. Always consult with your institution's EHS department for specific guidance.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

NiazoDisposalWorkflow start Start: this compound Waste Generated ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check spill Spill Occurs start->spill fume_hood Step 2: Work in a Certified Chemical Fume Hood ppe_check->fume_hood ppe_check->spill container Step 3: Select a Designated Hazardous Waste Container fume_hood->container fume_hood->spill labeling Step 4: Label Container Correctly 'Hazardous Waste - this compound' container->labeling transfer Step 5: Transfer Waste to Container & Securely Close Lid labeling->transfer storage Step 6: Store in Satellite Accumulation Area transfer->storage request Step 7: Submit Waste Pickup Request to EHS storage->request end End: EHS Collects for Proper Disposal request->end spill_procedure Follow Spill Management Protocol: 1. Absorb 2. Collect in sealed container 3. Label as spill debris 4. Treat as hazardous waste spill->spill_procedure Yes spill_procedure->container Proceed to Step 3

Caption: Workflow for the safe handling and disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Niazo

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Niazo

Disclaimer: The chemical substance "this compound" is not found in standard chemical safety databases. The following guide is a template based on the safety protocols for handling hazardous diazo compounds, which are known for their potential toxicity and instability. This information must be supplemented by a thorough, substance-specific risk assessment before any handling of an unknown or novel compound. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific guidance.

This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural guidance on the safe handling and disposal of hazardous chemical compounds, exemplified by the protocols for diazo compounds.

Immediate Safety Information

Diazo compounds are presumed to be highly toxic and potentially explosive.[1] Key hazards include:

  • Health Hazards: Harmful if swallowed, causes skin and eye irritation, may cause allergic skin reactions, and may cause respiratory irritation.[2] The toxicological properties have not always been fully investigated.[3]

  • Physical Hazards: Diazo compounds can be unstable. Some are sensitive to heat, light, or shock and may detonate, particularly organic azides sensitized by metal salts or strong acids.[4][5] High concentrations of airborne dust can also create an explosion hazard.[6]

Due to these risks, all manipulations should be performed in a controlled environment, such as a chemical fume hood, and behind a safety shield, especially during distillations or pyrolyses.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The selection of PPE is contingent on the specific procedures and the scale of the operation.

Summary of Required Personal Protective Equipment
Protection TypeEquipment SpecificationPurpose & Use Case
Eye & Face ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[3][7]Required for all handling. Protects against splashes and dust.
Face shield worn over safety glasses/goggles.[8][9]Required when there is a risk of explosion, significant splash hazard, or a highly exothermic reaction.
Skin & Body Chemical-resistant gloves (Nitrile, Neoprene, or PVC/Latex recommended).[3][6]Required for all handling. Prevents skin contact. Inspect gloves before use and replace immediately if contaminated.
Flame-resistant lab coat.[9]Required for all handling. Protects skin and clothing from splashes and fire. Must be kept buttoned.
Chemical-resistant apron.[6]Recommended for large-volume work or when significant splash potential exists.
Respiratory Dust mask (e.g., 3M/#8710) or NIOSH-approved respirator.[4][6]Required when engineering controls (like a fume hood) are insufficient or when generating dust. Respirator use may require a formal program, including medical evaluation and fit testing.[8]

Operational and Disposal Plans

Experimental Protocol: Safe Handling Workflow

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

  • Risk Assessment & Preparation:

    • Review the Safety Data Sheet (SDS) for this compound thoroughly.

    • Identify all potential hazards associated with the planned experiment.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Designate a specific area for the handling of this compound.

    • Ensure eyewash stations and safety showers are accessible and unobstructed.[10]

  • Donning PPE:

    • Put on a flame-resistant lab coat, ensuring it is fully buttoned.

    • Don safety glasses or chemical splash goggles.

    • Put on the appropriate chemical-resistant gloves, ensuring they cover the cuffs of the lab coat.

    • If required by your risk assessment, don a respirator and any additional PPE.

  • Chemical Handling:

    • Conduct all work involving this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]

    • Use the smallest possible quantity of the substance.

    • Avoid the generation of dust.[3] If handling a powder, use techniques to minimize aerosolization.

    • Keep containers tightly closed when not in use.[3]

    • Avoid exposure to heat, light, and sources of ignition.[6]

  • Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent after the procedure is complete.

    • Thoroughly wash hands and any exposed skin with soap and water after removing gloves.[11]

Storage Plan
  • Store this compound in a cool, dry, and well-ventilated area.[2][3]

  • Keep the container tightly closed and protect it from sunlight and heat.[2][6]

  • Store away from incompatible substances, such as strong oxidizing agents and alkalis.[6]

Disposal Plan
  • Waste Collection: All this compound-contaminated waste (including empty containers, used gloves, and absorbent materials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Deactivation: For trace amounts of residual diazo compounds, deactivation by careful addition to acetic acid may be possible.[1] This should only be performed if validated as a safe procedure for the specific compound.

  • Final Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[2] Do not pour waste down the drain.

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final waste disposal.

Safe_Handling_Workflow A Risk Assessment (Review SDS) B Select & Don PPE A->B Assess Hazards C Prepare Work Area (Fume Hood) A->C Verify Controls D Handle Chemical (Minimize Exposure) B->D C->D E Decontaminate Work Area & Self D->E Procedure Complete G Properly Store Unused Chemical D->G Unused Material F Segregate & Label Hazardous Waste E->F I Doff PPE E->I H Dispose of Waste (Follow Regulations) F->H

Caption: Workflow for Safe Handling of Hazardous Chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Niazo
Reactant of Route 2
Reactant of Route 2
Niazo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.